H-Met-OiPr hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
propan-2-yl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXXRAMAPIOLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93805-89-1 | |
| Record name | Methionine, 1-methylethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl DL-methionate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522225 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl DL-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of H-Met-OiPr Hydrochloride in the Development of Farnesyltransferase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-OiPr hydrochloride, a methionine isopropyl ester derivative, serves as a crucial building block in the synthesis of a class of therapeutic agents known as farnesyltransferase inhibitors (FTIs). While not pharmacologically active itself, its chemical structure is integral to the creation of molecules designed to target the enzyme farnesyl-protein transferase (FTase). This enzyme plays a pivotal role in the post-translational modification of various proteins implicated in cancer cell signaling. This technical guide will delve into the mechanism of action of the compounds derived from precursors like this compound, focusing on the inhibition of FTase and the subsequent effects on cellular pathways.
The Target: Farnesyl-Protein Transferase (FTase) and the Ras Signaling Pathway
Farnesyl-protein transferase is a key enzyme that catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CAAX motif of a target protein. This process, known as farnesylation or prenylation, is essential for the proper localization and function of these proteins at the cell membrane.[1]
One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Ras proteins act as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival.[2] When a Ras protein is activated, it can trigger downstream signaling cascades, such as the Raf-MEK-ERK and PI3K-Akt pathways, which are often dysregulated in cancer.[3] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation.[4]
The farnesylation of Ras is a prerequisite for its membrane association and subsequent activation. Therefore, inhibiting FTase presents a promising therapeutic strategy to abrogate the function of oncogenic Ras.[1]
Signaling Pathway of Ras Farnesylation and Inhibition by FTIs
The following diagram illustrates the post-translational modification of Ras proteins and the point of intervention for farnesyltransferase inhibitors.
Mechanism of Action of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors are designed to block the active site of FTase, preventing it from binding to its substrates, FPP and the target protein (e.g., Ras). This inhibition can be competitive or non-competitive.[5] By preventing farnesylation, FTIs render Ras proteins unable to anchor to the plasma membrane, thus blocking their activation and downstream signaling.[1] This leads to a reduction in cell proliferation and can induce apoptosis (programmed cell death) in cancer cells.[1]
Interestingly, the anti-cancer effects of FTIs are not solely dependent on the inhibition of Ras. Other farnesylated proteins, such as RhoB, are also affected and contribute to the therapeutic effects of these inhibitors.
Quantitative Data: In Vitro Potency of Representative FTIs
The efficacy of farnesyltransferase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Below is a summary of the in vitro potency of two well-characterized FTIs, Tipifarnib and Lonafarnib (B1684561).
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay | 0.45–0.57 | [5] |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay | 4.9–7.8 | [5] |
| Tipifarnib | K-Ras Prenylation | In Vitro Assay | 7.9 | [6] |
| Lonafarnib | H-Ras Farnesylation | In Vitro Assay | 1.9 | [4] |
| Lonafarnib | K-Ras-4B Farnesylation | In Vitro Assay | 5.2 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Representative Synthesis of a Farnesyltransferase Inhibitor
While the exact synthesis protocols for proprietary FTIs are not publicly available, a general approach for the synthesis of a non-peptidomimetic FTI can be outlined. The synthesis of a novel FPTase inhibitor has been reported in 8 steps with an overall yield of 11.6%.[7] A key strategy in the synthesis of some FTIs involves the use of a substituted toluene (B28343) derivative, which is then elaborated through a series of chemical transformations. For instance, a practical synthesis of an FTI has been developed starting from 2-nitro-5-cyanotoluene, proceeding through eight chemical transformations to yield the final product.[8] This multi-step synthesis highlights the importance of carefully designed starting materials, such as this compound, which can be incorporated into the final structure to provide the desired chemical properties for enzyme inhibition.
In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This protocol describes a common method to assess the inhibitory activity of a compound against farnesyltransferase. The assay measures the transfer of a farnesyl group from FPP to a fluorescently labeled peptide substrate.
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme and Inhibitor Incubation: In the microplate, add the assay buffer, farnesyltransferase enzyme, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of FPP and the dansylated peptide substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[9][10][11] Record data points every minute for 60 minutes.
-
Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for FTase Inhibition Assay
The following diagram outlines the workflow for the in vitro farnesyltransferase inhibitor assay.
Western Blot for Detecting Farnesylation Inhibition in Cells
This protocol assesses the in-cell efficacy of an FTI by observing the electrophoretic mobility shift of a farnesylated protein, such as HDJ-2. Unfarnesylated proteins migrate slower on an SDS-PAGE gel.
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test compound (FTI)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the FTI for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band patterns between the treated and control samples. A slower-migrating band in the FTI-treated samples indicates the accumulation of the unfarnesylated protein, confirming target engagement.
Conclusion
This compound is a valuable synthetic intermediate for the development of farnesyltransferase inhibitors. These inhibitors represent a targeted approach to cancer therapy by disrupting the function of key signaling proteins, most notably Ras. The in-depth understanding of the mechanism of action of FTIs, supported by quantitative data and detailed experimental protocols, is essential for the continued research and development of this important class of therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
The Role of Methionine Derivatives in Farnesyltransferase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibition of farnesyltransferase (FTase), a critical enzyme in cellular signaling pathways, with a focus on the role of methionine-containing compounds. While direct inhibitory data for H-Met-OiPr hydrochloride is not extensively available in the public domain, its identity as a methionine derivative points to its significance as a precursor or building block in the synthesis of peptidomimetic farnesyltransferase inhibitors (FTIs). This guide will delve into the mechanism of FTase, the rationale for targeting it in drug development, and will use a well-characterized methionine-containing peptidomimetic FTI as a case study to illustrate the principles of synthesis, biological evaluation, and mechanism of action.
Introduction to Farnesyltransferase and Its Role in Disease
Farnesyltransferase is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box motif of specific proteins. This post-translational modification, known as farnesylation, is crucial for the proper localization and function of numerous proteins involved in cellular signal transduction.
One of the most critical substrates of FTase is the Ras protein, a small GTPase that acts as a molecular switch in signaling pathways that control cell growth, differentiation, and survival.[1][2] Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and uncontrolled cell proliferation.[1] By preventing the farnesylation of Ras, FTIs inhibit its trafficking to the cell membrane, thereby blocking its downstream signaling and oncogenic activity.[1]
Mechanism of Farnesyltransferase Action
The catalytic mechanism of FTase involves the sequential binding of its two substrates: farnesyl pyrophosphate (FPP) and the CaaX-containing protein. The enzyme then facilitates a nucleophilic attack by the thiol group of the cysteine residue on the C1 atom of FPP, displacing the pyrophosphate group and forming a stable thioether linkage.
Caption: Farnesyltransferase Catalytic Cycle.
Methionine-Containing Peptidomimetics as Farnesyltransferase Inhibitors
The natural substrate of FTase is a tetrapeptide with the sequence Cys-Val-Ile-Met (CVIM). This has led to the development of peptidomimetic inhibitors that mimic this sequence. Methionine, with its flexible and hydrophobic side chain, plays a crucial role in the recognition and binding of the substrate to the enzyme's active site.
While this compound itself is a simple methionine derivative, it serves as a valuable chiral building block for the synthesis of more complex peptidomimetic FTIs. One such example is the benzodiazepine-based peptidomimetic, Cys(BZA)Met .
Case Study: Cys(BZA)Met - A Potent Methionine-Containing FTI
Cys(BZA)Met is a potent FTI that incorporates a benzodiazepine (B76468) scaffold to mimic the dipeptide portion of the CaaX motif, while retaining the critical cysteine and methionine residues for enzyme recognition.
Quantitative Data for Cys(BZA)Met and Related Compounds
| Compound | IC50 (nM) vs. Farnesyltransferase | Notes |
| Cys(BZA)Met | 400 | Moderate potency. |
| N-Methyl-Cys(BZA)Met | 0.3 - 1 | N-methylation of the cysteine amide significantly improves potency. |
Data extracted from scientific literature on benzodiazepine peptidomimetic inhibitors of farnesyltransferase.
Experimental Protocols
General Synthesis of a Peptidomimetic FTI (Illustrative)
The synthesis of a peptidomimetic FTI like Cys(BZA)Met involves multi-step organic synthesis. A generalized workflow is presented below. The synthesis of the specific benzodiazepine scaffold is a key step, followed by coupling with protected cysteine and methionine derivatives. This compound could be used as a starting material for the methionine component after appropriate deprotection and activation.
Caption: General Synthetic Workflow.
Farnesyltransferase Activity Assay
A common method to determine the inhibitory activity of a compound against FTase is a fluorescence-based assay.
Principle: A fluorescently labeled CaaX peptide (e.g., Dansyl-GCVLS) is used as a substrate. Upon farnesylation, the local environment of the fluorophore changes, leading to an increase in fluorescence intensity. An inhibitor will compete with the peptide substrate, resulting in a lower rate of fluorescence increase.
Materials:
-
Purified recombinant farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)
-
Test compound (potential inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, FPP, and the test compound to the respective wells.
-
Initiate the reaction by adding the fluorescently labeled peptide substrate and farnesyltransferase.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader (e.g., excitation at 340 nm, emission at 520 nm).
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Signaling Pathway Affected by Farnesyltransferase Inhibition
The primary signaling pathway disrupted by FTIs is the Ras-MAPK pathway. By preventing Ras farnesylation, these inhibitors block its localization to the plasma membrane, which is a prerequisite for its activation by upstream signals (e.g., from receptor tyrosine kinases).
Caption: Ras-MAPK Signaling Pathway.
Conclusion
While this compound is a precursor molecule, its structural relationship to methionine highlights the importance of this amino acid in the design of potent and selective farnesyltransferase inhibitors. The development of peptidomimetic FTIs, such as Cys(BZA)Met, demonstrates a successful strategy for targeting the farnesylation of key signaling proteins like Ras. The in-depth understanding of the enzyme's mechanism, coupled with robust synthetic and screening methodologies, continues to drive the development of novel anti-cancer therapeutics based on farnesyltransferase inhibition. This guide provides a foundational understanding of these core principles for professionals in the field of drug discovery and development.
References
Physical and chemical properties of L-Methionine isopropyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of L-Methionine Isopropyl Ester Hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for the closely related L-Methionine Methyl Ester Hydrochloride and outlines detailed experimental protocols for its synthesis and analysis based on established methodologies for amino acid esters.
Chemical and Physical Properties
L-Methionine isopropyl ester hydrochloride is the hydrochloride salt of the isopropyl ester of L-methionine. The esterification of the carboxylic acid group can modify the physicochemical properties of the parent amino acid, potentially enhancing its solubility in organic solvents and altering its biological activity.
Table 1: General Properties of L-Methionine Isopropyl Ester Hydrochloride
| Property | Value | Source |
| CAS Number | 85391-05-5 | [1][2][3] |
| Molecular Formula | C8H18ClNO2S | [2][3][4] |
| Molecular Weight | 227.75 g/mol | [2][3][4] |
| Appearance | White to off-white solid (presumed) | [2] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (439.08 mM) with ultrasonic treatment. Note: Hygroscopic DMSO can impact solubility. | [2] |
| Water | Soluble in polar solvents like water due to its hydrophilic nature. | [5] |
Table 3: Comparative Physicochemical Data with L-Methionine Methyl Ester Hydrochloride
| Property | L-Methionine Isopropyl Ester Hydrochloride | L-Methionine Methyl Ester Hydrochloride |
| CAS Number | 85391-05-5 | 2491-18-1[6] |
| Molecular Formula | C8H18ClNO2S | C6H14ClNO2S[6] |
| Molecular Weight | 227.75 g/mol | 199.70 g/mol [6] |
| Melting Point | Data not available | 145 - 155 °C[6] |
| Optical Rotation | Data not available | [a]D20 = 24 - 29 ° (c=1 in H2O)[6] |
| Appearance | White to off-white solid (presumed) | White to off-white crystalline powder[6] |
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride, adapted from general procedures for amino acid ester hydrochlorides.
Synthesis of L-Methionine Isopropyl Ester Hydrochloride
This protocol is based on the esterification of L-methionine using isopropanol (B130326) and a chlorinating agent, a common method for producing amino acid ester hydrochlorides.[7][8][9][10]
Materials:
-
L-Methionine
-
Isopropanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-methionine (1 equivalent) in anhydrous isopropanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) or trimethylchlorosilane (2 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol and any remaining reagent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield L-Methionine Isopropyl Ester Hydrochloride.
Characterization Protocols
This protocol describes a general procedure for determining the melting point of a crystalline solid.[11][12][13][14][15]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
Procedure:
-
Ensure the sample of L-Methionine Isopropyl Ester Hydrochloride is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
A general protocol to determine the qualitative solubility of the compound.[16][17][18]
Materials:
-
L-Methionine Isopropyl Ester Hydrochloride
-
Various solvents (e.g., water, ethanol, DMSO, acetone, hexane)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of L-Methionine Isopropyl Ester Hydrochloride to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is soluble in that solvent at approximately 10 mg/mL.
-
If the solid has not dissolved, the compound is sparingly soluble or insoluble. Further testing with smaller amounts of solute or larger volumes of solvent can be performed for a more quantitative assessment.
This protocol outlines a general method for assessing the purity of amino acid esters using reverse-phase HPLC.[19][20][21][22]
Instrumentation and Conditions:
-
HPLC System: With UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm or MS detection.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of L-Methionine Isopropyl Ester Hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample solution.
-
Run the gradient program and record the chromatogram.
-
The purity of the sample can be determined by the relative area of the main peak.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows for the synthesis and analysis of L-Methionine Isopropyl Ester Hydrochloride.
Caption: Synthesis workflow for L-Methionine Isopropyl Ester Hydrochloride.
Caption: Recrystallization workflow for purification.
Caption: HPLC analytical workflow for purity assessment.
References
- 1. Methionine derivatives [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Buy Spinacine (EVT-248357) | 59981-63-4 [evitachem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. thinksrs.com [thinksrs.com]
- 16. benchchem.com [benchchem.com]
- 17. CHM1020L Online Manual [chem.fsu.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 21. Amino Acid Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 22. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
An In-depth Technical Guide to H-Met-OiPr Hydrochloride (CAS: 85391-05-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-OiPr hydrochloride, with the Chemical Abstracts Service (CAS) number 85391-05-5, is the hydrochloride salt of L-methionine isopropyl ester. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of targeted therapeutics. Its primary significance lies in its role as a precursor for the synthesis of farnesyltransferase inhibitors (FTIs), a class of compounds investigated for their potential in cancer therapy.[1][2] This guide provides a comprehensive overview of the technical data, relevant experimental protocols, and the biological context for the application of this compound.
Physicochemical Properties
This compound is a white to off-white solid.[3] While a specific melting point is not consistently reported across publicly available safety data sheets, its fundamental properties are summarized below.[4]
| Property | Value | Source(s) |
| CAS Number | 85391-05-5 | [3][5] |
| Molecular Formula | C₈H₁₈ClNO₂S | [3] |
| Molecular Weight | 227.75 g/mol | [3] |
| IUPAC Name | propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | N/A |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |
Biological Significance and Application
The principal application of this compound is in the synthesis of farnesyltransferase inhibitors.[2] Farnesyltransferase (FTase) is a critical enzyme in a post-translational modification process called prenylation.[6]
The Role of Farnesyltransferase (FTase)
FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CaaX box" motif of specific proteins.[6] This lipid modification is essential for the proper membrane localization and function of numerous signaling proteins.[6]
The Ras Signaling Pathway: A Key Target
A prominent substrate of FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).[6] Ras proteins are crucial nodes in signaling pathways that regulate cell proliferation, differentiation, and survival.[6] When mutated, Ras can become permanently active, leading to uncontrolled cell growth, a hallmark of many cancers.[7] By preventing the farnesylation of Ras, FTIs inhibit its localization to the cell membrane, thereby blocking its downstream signaling and oncogenic activity.[7]
Experimental Protocols
General Synthesis of Farnesyltransferase Inhibitors
A generalized synthetic workflow would involve:
-
Deprotection: The free amino group of this compound is typically protected (e.g., with a Boc or Fmoc group) to allow for selective reactions at other parts of the molecule.
-
Coupling Reactions: The protected methionine isopropyl ester is then coupled to a core scaffold. This is often achieved through standard peptide coupling reactions (e.g., using coupling reagents like HATU or HBTU) or other bond-forming reactions.
-
Further Modification: The coupled product may undergo several additional synthetic steps, such as the introduction of other functional groups or modifications to the core scaffold.
-
Final Deprotection: In the final step, any protecting groups are removed to yield the active farnesyltransferase inhibitor.
Farnesyltransferase Activity Assay (Non-Radioactive)
To evaluate the efficacy of synthesized inhibitors, a farnesyltransferase activity assay can be performed. Non-radioactive, fluorescence-based assays are common for high-throughput screening.
Principle: This type of assay utilizes a fluorescently labeled peptide substrate (e.g., a dansylated peptide) and farnesyl pyrophosphate (FPP). In the presence of active FTase, the farnesyl group is transferred to the peptide. This modification alters the chemical environment of the fluorophore, leading to a change in fluorescence intensity or polarization, which can be measured over time. The presence of an inhibitor will prevent this change, allowing for the quantification of inhibitory activity.
General Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, and DTT), solutions of recombinant human FTase, the fluorescently labeled peptide substrate, and FPP.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (synthesized FTI) in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a microplate (typically a 384-well black plate for fluorescence assays), add the reaction buffer, FTase enzyme, and the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FPP and fluorescent peptide substrate mixture to all wells.
-
Signal Detection: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-peptide) at time zero and then kinetically over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound (CAS: 85391-05-5) is a valuable synthetic intermediate for medicinal chemistry and drug discovery. Its role as a precursor in the synthesis of farnesyltransferase inhibitors places it at the forefront of research into targeted cancer therapies aimed at disrupting oncogenic signaling pathways, such as the Ras-MAPK cascade. While detailed public data on the compound itself is limited, its utility is well-established through its application in the synthesis of these biologically active molecules. This guide provides a foundational understanding for researchers and professionals working with this compound and in the broader field of FTI development.
References
- 1. Solid-phase synthesis of novel inhibitors of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-MET-OIPR HCL price,buy H-MET-OIPR HCL - chemicalbook [m.chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 8. WO2001046137A1 - Farnesyl transferase inhibitors - Google Patents [patents.google.com]
H-Met-OiPr Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key intermediate in the synthesis of farnesyltransferase inhibitors, which are under investigation for their potential in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
This compound is the hydrochloride salt of the isopropyl ester of the essential amino acid L-methionine. Its chemical structure facilitates its use in peptide synthesis and as a building block for more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | L-Methionine isopropyl ester hydrochloride | - |
| Synonyms | H-Met-OiPr HCl | - |
| Molecular Formula | C8H18ClNO2S | [1] |
| Molecular Weight | 227.75 g/mol | [1] |
| CAS Number | 85391-05-5 | [1] |
| Appearance | White to off-white solid | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, which also serves as the catalyst and the source of the hydrochloride salt. A common and effective method involves the use of thionyl chloride (SOCl2).
Experimental Protocol: Synthesis via Thionyl Chloride Method
This protocol is based on general procedures for the synthesis of amino acid ester hydrochlorides.
Materials:
-
L-Methionine
-
Isopropanol (anhydrous)
-
Thionyl chloride (SOCl2)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-methionine in anhydrous isopropanol. The flask should be cooled in an ice bath.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride dropwise to the cooled suspension. This reaction is exothermic and generates sulfur dioxide and hydrogen chloride gas; therefore, it must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization. Triturate the residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methine proton of the isopropyl group will appear as a septet, while the two methyl groups of the isopropyl ester will be a doublet. The alpha-proton of the amino acid backbone will be a triplet, and the protons of the ethylthio group will show complex splitting patterns. The methyl group of the thioether will be a singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom. The carbonyl carbon of the ester will be in the downfield region. The carbons of the isopropyl group, the thioether moiety, and the amino acid backbone will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching of the ester group is expected around 1740 cm⁻¹. The N-H stretching of the primary amine hydrochloride will appear as a broad band in the region of 3000-2500 cm⁻¹. C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base (H-Met-OiPr) and fragmentation patterns characteristic of the structure.
Role in Drug Development: Farnesyltransferase Inhibition
This compound serves as a crucial building block in the synthesis of farnesyltransferase inhibitors (FTIs).[3] Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in a variety of proteins, a process known as farnesylation.[4]
This post-translational modification is vital for the function of several proteins involved in cellular signaling pathways, including the Ras family of small GTPases.[5] Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth and proliferation.[5] By anchoring to the cell membrane, farnesylated Ras can activate downstream signaling cascades such as the Raf/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation.[5]
FTIs were developed to block the farnesylation of Ras, thereby preventing its localization to the cell membrane and inhibiting its oncogenic activity.[6] While the initial focus was on Ras, it is now understood that FTIs also affect other farnesylated proteins, contributing to their anti-cancer effects.[7]
Below is a diagram illustrating the farnesyltransferase signaling pathway and the point of intervention for FTIs.
Caption: Farnesyltransferase signaling pathway and FTI inhibition.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the development of potential anti-cancer therapeutics. Its straightforward synthesis and well-defined chemical properties make it an important tool for medicinal chemists. A thorough understanding of its characteristics and its role in the synthesis of farnesyltransferase inhibitors is essential for researchers working in this promising area of drug discovery.
References
- 1. H-MET-OIPR HCL price,buy H-MET-OIPR HCL - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of Methionine Derivatives in Oncology: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 15, 2025 – In the intricate landscape of cancer research, the metabolic pathways of malignant cells present a promising frontier for therapeutic intervention. Among these, the dependency of various cancers on the essential amino acid methionine has emerged as a critical vulnerability. This technical guide provides an in-depth exploration of the applications of methionine derivatives in cancer research, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological processes to facilitate a comprehensive understanding of this burgeoning field.
The Methionine Addiction of Cancer: A Therapeutic Window
Many types of cancer cells exhibit a heightened requirement for methionine compared to their normal counterparts, a phenomenon termed "methionine dependence."[1][2][3] This metabolic abnormality stems from an impaired ability of cancer cells to recycle methionine from homocysteine, making them reliant on an external supply of this amino acid for survival and proliferation.[1] This dependency provides a unique therapeutic window, allowing for the selective targeting of cancer cells by manipulating methionine availability.
Key Methionine Derivatives in Cancer Research
Several methionine derivatives and strategies targeting methionine metabolism have been investigated for their anti-cancer properties. These include enzymatic depletion of methionine, supplementation with methionine analogs, and inhibition of key enzymes in the methionine cycle.
L-Methioninase: Enzymatic Depletion of Methionine
L-methioninase, an enzyme that degrades L-methionine, has demonstrated significant anti-cancer activity by depleting the available pool of this essential amino acid.[4][5]
Quantitative Data Summary: L-Methioninase
| Cancer Cell Line | Type of Cancer | IC50 Value | Reference |
| Hep-G2 | Hepatocellular Carcinoma | 56 µg/ml | [6] |
| A549 | Lung Carcinoma | 53 µg/ml | [6] |
| U87MG | Glioblastoma | 5.792 units/mL | [5] |
| T98G | Glioblastoma | 5.215 units/mL | [5] |
| HCT-116 | Colon Cancer | 0.486 U/ml | [7] |
| HepG-2 | Hepatocellular Carcinoma | 1.452 U/ml | [7] |
| MCF-7 | Breast Cancer | 20.07 µg/ml | [8] |
| Neuroblastoma (various) | Neuroblastoma | 0.15 - 0.51 Units/ml | [9] |
Clinical Insights: Pilot Phase I clinical trials of methioninase in patients with high-stage cancers have shown that intravenous infusion is safe and effectively depletes circulating methionine levels.[4][5] In some cases, serum methionine was depleted by over 200-fold.[4] These trials suggest potential efficacy for future clinical applications.[4][5]
Seleno-methionine: A Pro-apoptotic Methionine Analog
Seleno-methionine, an analog of methionine where selenium replaces the sulfur atom, has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.[10][11]
Quantitative Data Summary: Seleno-methionine
| Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference |
| MCF-7/S | Breast Carcinoma | 45 - 130 | [10] |
| DU-145 | Prostate Cancer | 45 - 130 | [10] |
| UACC-375 | Melanoma | 45 - 130 | [10] |
| HT-29 | Colorectal Cancer | 283 | [12] |
Ethionine: A Methionine Antagonist
Ethionine, another methionine analog, acts as a competitive inhibitor of methionine metabolism, thereby impeding cancer cell growth. While quantitative data is less abundant, studies have shown its ability to retard tumor growth in animal models.[13]
S-Adenosylmethionine (SAM): A Key Metabolite with a Dual Role
S-Adenosylmethionine (SAM) is a critical molecule derived from methionine and is the primary methyl donor in the cell. Its role in cancer is complex, with some studies suggesting its supplementation can have anti-tumor effects, while its depletion is a key mechanism of action for other methionine-targeted therapies.[14][15][16][17] Clinical trials investigating SAM supplementation have yielded mixed results, with some showing potential benefits in early-stage liver disease but limited efficacy in advanced cancers.[18]
MAT2A Inhibitors: Targeting the Methionine Cycle
Methionine adenosyltransferase 2A (MAT2A) is a key enzyme responsible for the synthesis of SAM from methionine.[19] Inhibitors of MAT2A have emerged as a promising therapeutic strategy, particularly for cancers with a specific genetic deletion (MTAP deletion).[19]
Quantitative Data Summary: MAT2A Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Anti-proliferative IC50 in MTAP-/- Cells (nM) | Reference |
| AG-270 | MAT2A | 68.3 | 300.4 | [19] |
| PF-9366 | MAT2A | 420 | - | [19] |
| SCR-7952 | MAT2A | 18.7 | 34.4 | [19] |
| IDE397 | MAT2A | ~10 | 15 | [19] |
| FIDAS-5 | MAT2A | 2100 | - | [20] |
In Vivo Efficacy: Preclinical studies with MAT2A inhibitors like AG-270 have demonstrated dose-dependent tumor growth inhibition in xenograft models.[14] For instance, oral administration of AG-270 at 200 mg/kg resulted in a 67% tumor growth inhibition in a pancreatic cancer model.[14] Similarly, FIDAS-5 has been shown to significantly inhibit the growth of xenograft tumors with minimal impact on body weight.[20][21]
Clinical Development: The MAT2A inhibitor AG-270 has undergone Phase 1 clinical trials in patients with advanced malignancies harboring MTAP deletions. The trial demonstrated a manageable safety profile and preliminary evidence of clinical activity, including partial responses and stable disease in some patients.[1][12][22]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams visualize key signaling pathways and experimental workflows.
Caption: The Methionine Cycle and its targeting in cancer.
Caption: Overview of One-Carbon Metabolism in Cancer.
Caption: General experimental workflow for evaluating methionine-targeted therapies.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments in the evaluation of methionine derivatives.
Protocol 1: L-Methioninase Production and Purification
This protocol is adapted from recombinant production methods.[15][18][23][24]
-
Bacterial Culture: Inoculate a starter culture of E. coli (e.g., BL21(DE3)) transformed with a plasmid containing the L-methioninase gene in LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Fermentation: Transfer the starter culture to a larger volume of Terrific Broth (TB) and continue to grow at 37°C with vigorous shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8), induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation for several hours.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.
-
Purification:
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Chromatography: Purify the L-methioninase from the supernatant using a series of chromatography steps, such as ion-exchange chromatography (e.g., DEAE-Sepharose) and size-exclusion chromatography.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Protocol 2: In Vitro L-Methioninase Activity Assay
This colorimetric assay measures the production of α-ketobutyrate, a product of the L-methioninase reaction.[6][7][25][26]
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.0-8.0), L-methionine, and pyridoxal-5'-phosphate (PLP).
-
Enzyme Addition: Add the purified L-methioninase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Detection:
-
Add 3-methyl-2-benzothiazolinone hydrazone (MBTH) to the reaction mixture.
-
Incubate at 50°C to allow for color development.
-
Measure the absorbance at 320 nm using a spectrophotometer.
-
-
Quantification: Calculate the enzyme activity based on a standard curve of α-ketobutyrate. One unit of L-methioninase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketobutyrate per minute under the assay conditions.
Protocol 3: Cellular Proliferation (MTT) Assay
This assay assesses the effect of methionine derivatives on cancer cell viability.[6][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the methionine derivative (e.g., L-methioninase, seleno-methionine, MAT2A inhibitor) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of a methionine derivative.[9][14][20]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the methionine derivative (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule and dose.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Protocol 5: Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[1][27]
-
Cell Treatment: Treat cancer cells with the methionine derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control populations.
Future Directions and Conclusion
The targeting of methionine metabolism represents a compelling strategy in the development of novel cancer therapies. The data and protocols presented in this guide underscore the significant progress made in understanding and exploiting the methionine dependence of cancer cells. L-methioninase, seleno-methionine, and MAT2A inhibitors have all demonstrated promising preclinical activity, with some advancing into clinical trials.
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to methionine-targeted therapies. Combination strategies, such as pairing methionine restriction with chemotherapy, radiation, or immunotherapy, hold the potential to enhance therapeutic efficacy and overcome resistance. Further elucidation of the intricate signaling networks governed by methionine metabolism will undoubtedly unveil new therapeutic targets and refine our approach to personalized cancer medicine. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of oncology.
References
- 1. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot Phase I Clinical Trial of Methioninase on High-Stage Cancer Patients: Rapid Depletion of Circulating Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 11. kns.org [kns.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ethionine on tumor growth and liver amino acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Enhanced Anticancer Effect of a Combination of S-adenosylmethionine (SAM) and Immune Checkpoint Inhibitor (ICPi) in a Syngeneic Mouse Model of Advanced Melanoma [frontiersin.org]
- 18. Tumor-suppressive effect of S-adenosylmethionine supplementation in a murine model of inflammation-mediated hepatocarcinogenesis is dependent on treatment longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Dietary methionine links nutrition and metabolism to the efficacy of cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. dspace.mit.edu [dspace.mit.edu]
- 27. Apoptosis induced by selenomethionine and methioninase is superoxide-mediated and p53-dependent in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to H-Met-OiPr Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key reagent in the synthesis of farnesyltransferase inhibitors, which are a class of compounds investigated for their potential in cancer therapy. This document outlines commercial suppliers, key technical data, a detailed experimental protocol for its application in peptide synthesis, and a visualization of the relevant biological signaling pathway.
Commercial Availability and Key Specifications
This compound is available from several commercial suppliers catering to the research and pharmaceutical development community. The quality and specifications of the product may vary between suppliers, and it is crucial to select a grade appropriate for the intended research application. Below is a summary of key quantitative data from various suppliers.
| Supplier | Catalog Number | Purity (%) | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |
| MedChemExpress | HY-W022657 | ≥97.0 | 227.75 | White to off-white solid | Powder: -20°C (3 years); In solvent: -80°C (6 months) |
| Sigma-Aldrich | ChemScene - CS-0041889 | ≥97 | 227.76 | Solid | 4°C |
| BLD Pharm | BD138656 | ≥97 | 227.75 | Not specified | Inert atmosphere, room temp |
| Fluorochem | M02990 | Not specified | 227.75 | Not specified | Not specified |
| GL Biochem | Not specified | Not specified | 227.75 | Not specified | Not specified |
Farnesyltransferase Signaling Pathway and Inhibition
This compound is a crucial building block in the synthesis of inhibitors targeting farnesyltransferase (FTase). FTase is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane and its subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention.
FTase inhibitors are designed to mimic the C-terminal CAAX motif of Ras, thereby competitively inhibiting the enzyme and preventing Ras farnesylation. This leads to the mislocalization of Ras and the attenuation of its downstream signaling, ultimately inhibiting tumor cell growth.
Caption: Farnesyltransferase signaling pathway and the point of inhibition.
Experimental Protocol: Synthesis of a Farnesyltransferase Inhibitor Precursor
The following is a representative experimental protocol for the coupling of this compound to a protected amino acid, a key step in the synthesis of many farnesyltransferase inhibitors. This protocol is based on standard peptide coupling procedures.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Cys(Trt)-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Anhydrous Dimethylformamide - DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) dropwise at 0 °C and stir for 15 minutes to neutralize the hydrochloride salt.
-
-
Activation of the N-protected amino acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (2.0 equivalents) dropwise.
-
Stir the mixture at 0 °C for 20 minutes to allow for the activation of the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized this compound solution from step 1 to the activated amino acid solution from step 2 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Experimental workflow for peptide coupling using H-Met-OiPr HCl.
Disclaimer: This technical guide is intended for informational purposes for research professionals. All laboratory work should be conducted in a safe and appropriate environment, following all institutional and governmental regulations. The experimental protocol provided is a general guideline and may require optimization for specific substrates and reaction scales.
Farnesyltransferase Inhibitors in Oncology: A Technical Guide to Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Rationale for Targeting Farnesylation
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal regulators of cellular signal transduction, controlling processes such as cell growth, differentiation, and survival.[1] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, found in approximately 20% to 25% of all human tumors and up to 90% in specific cancer types like pancreatic cancer.[1][2] These mutations lock Ras proteins in a constitutively active state, leading to uncontrolled downstream signaling and malignant transformation.[3]
For Ras proteins to function, they must undergo a series of post-translational modifications that facilitate their localization to the inner surface of the plasma membrane.[1][3] The initial and most critical of these modifications is the covalent attachment of a 15-carbon farnesyl isoprenoid moiety to a cysteine residue within a C-terminal "CAAX" motif.[3] This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[3] The discovery that farnesylation is essential for Ras-mediated transformation spurred the development of farnesyltransferase inhibitors (FTIs) as a rational approach to anticancer therapy.[2]
Mechanism of Action of Farnesyltransferase Inhibitors
FTIs are designed to block the activity of FTase, thereby preventing the farnesylation of its substrate proteins.[3] By inhibiting this crucial post-translational modification, FTIs were initially expected to disrupt the membrane association and signaling function of oncogenic Ras proteins, leading to a reversal of the transformed phenotype.[3] FTIs can be broadly classified into two main categories based on their mechanism of inhibition:
-
Farnesyl Diphosphate (FPP) Competitors: These molecules, such as manumycin, act by competitively inhibiting the binding of the farnesyl pyrophosphate substrate to FTase.[4]
-
CAAX Peptidomimetics: This class of inhibitors was developed to mimic the C-terminal CAAX motif of Ras and other FTase substrates, thereby competitively inhibiting their binding to the enzyme.[4]
While the initial premise of FTI development was centered on Ras inhibition, it became evident that their anticancer effects are more complex and not solely dependent on the presence of RAS mutations.[5][6] This is partly because K-Ras and N-Ras can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase I (GGTase-I), when FTase is inhibited, allowing them to escape the effects of FTIs.[7] However, FTIs have demonstrated efficacy in tumor cells without RAS mutations and in those with K-Ras mutations where prenylation is not completely inhibited.[8] This has led to the understanding that other farnesylated proteins are also critical targets of FTIs.[8][9]
Key Molecular Targets of Farnesyltransferase Inhibitors
Ras Proteins
RhoB: A Critical Alternative Target
The RhoB GTPase has emerged as a crucial mediator of the antitumor effects of FTIs.[9][11] Unlike most other Rho family members, RhoB undergoes both farnesylation and geranylgeranylation.[7] FTI treatment blocks the farnesylation of RhoB, leading to an accumulation of the geranylgeranylated form (RhoB-GG).[12] This switch in prenylation alters the subcellular localization and function of RhoB.[11] The accumulation of RhoB-GG has been shown to be sufficient to induce apoptosis and inhibit tumor growth, establishing a "gain-of-function" mechanism for FTI activity.[7][12] Genetic studies have confirmed that RhoB is necessary for FTI-induced apoptosis.[5]
Other Farnesylated Proteins
Several other farnesylated proteins are implicated in the anticancer effects of FTIs, including:
-
Rheb (Ras homolog enriched in brain): A farnesylated GTPase that positively regulates the mTOR signaling pathway.[13] FTIs inhibit Rheb farnesylation, which is not compensated by alternative prenylation, leading to the downregulation of mTOR signaling.[13]
-
Centromere Proteins (CENP-E and CENP-F): These proteins are involved in mitosis, and their inhibition by FTIs can lead to cell cycle arrest.[5]
Signaling Pathways Modulated by Farnesyltransferase Inhibitors
FTIs impact several critical signaling cascades within cancer cells. The inhibition of farnesylation of key proteins like Ras and RhoB leads to the modulation of downstream pathways that control cell proliferation, survival, and apoptosis.
The Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression related to cell growth and division.[14][15] By preventing the membrane localization of active Ras, FTIs can block the activation of this pro-proliferative pathway.
The RhoB Signaling Pathway
The alteration of RhoB prenylation by FTIs leads to a "gain-of-function" for the geranylgeranylated form, which can suppress transformation and induce apoptosis.[7][12] This pathway highlights a key Ras-independent mechanism of FTI action.
Preclinical and Clinical Efficacy of Farnesyltransferase Inhibitors
The preclinical development of FTIs showed significant promise, with potent antitumor activity observed in various cancer models. However, the translation of this efficacy to the clinical setting has been met with mixed results.
Preclinical Data
In preclinical studies, FTIs have demonstrated the ability to inhibit the growth of tumor cells in culture and in animal models.[5][16] This activity is often independent of the RAS mutational status of the cancer cells.[8]
Table 1: Preclinical Activity of Select Farnesyltransferase Inhibitors
| FTI | Cancer Type | Model | IC50 / Efficacy | Reference |
| Lonafarnib (B1684561) (SCH66336) | H-Ras transformed cells | Whole cell assay | IC50: 1.9 nM | [17] |
| K-Ras transformed cells | Whole cell assay | IC50: 5.2 nM | [17] | |
| N-Ras transformed cells | Whole cell assay | IC50: 2.8 nM | [17] | |
| Various cancer cell lines | Anchorage-dependent growth | IC50: 4.0 nM (K-ras) | [18] | |
| Tipifarnib (B1682913) (R115777) | K-RasB peptide | In vitro enzyme assay | IC50: 7.9 nM | [19] |
| Lamin B peptide | In vitro enzyme assay | IC50: 0.86 nM | [19] | |
| T-cell leukemia cell lines | Cell viability | IC50: <100 nM in 60% of lines | [20] | |
| CCRF-CEM (leukemia) | DNR efflux inhibition | IC50: <0.5 µM | [21] | |
| A-176120 | Farnesyltransferase | In vitro enzyme assay | IC50: 1.18 nM | [22] |
Clinical Trial Data
The clinical development of FTIs has been challenging, with several large Phase III trials failing to demonstrate a significant survival benefit, particularly in solid tumors.[6] However, promising activity has been observed in certain hematological malignancies and in combination with other anticancer agents.[23][24]
Table 2: Clinical Trial Results for Farnesyltransferase Inhibitors
| FTI | Cancer Type | Phase | Key Findings | Reference |
| Lonafarnib (SCH66336) | Solid Tumors | I | Recommended Phase II dose: 100 mg p.o. twice daily with paclitaxel. 6/15 patients had a partial response. | [25] |
| Tipifarnib (R115777) | Acute Myeloid Leukemia (AML) | I | 8/25 AML patients responded (2 complete remissions). | [23] |
| Poor-risk AML (maintenance) | II | Median DFS: 13.5 months; 30% with DFS >2 years. | [26] | |
| Previously untreated poor-risk AML | II | Overall response rate: 23% (14% CR). Median CR duration: 7.3 months. | [3] | |
| Relapsed/refractory Peripheral T-cell Lymphoma | II | Overall response rate: 39.7%. | [27] | |
| HRAS mutant Head and Neck Squamous Cell Carcinoma | Pivotal | Overall response rate: 29% in second-line treatment. | [28] |
The mixed clinical results have underscored the importance of identifying patient populations most likely to benefit from FTI therapy, such as those with specific HRAS mutations or certain hematological malignancies.[6]
Experimental Protocols
The evaluation of FTIs relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.
Farnesyltransferase Activity Assay
This assay quantitatively determines the enzymatic activity of FTase and is crucial for assessing the potency of inhibitors. A common method is a fluorescence-based assay.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The farnesylation of the peptide results in an increase in fluorescence, which can be monitored over time.[2][23]
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
FTI compound for testing
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader (λex/em = 340/550 nm)
Procedure:
-
Prepare Reagents: Dissolve FPP, dansyl-GCVLS, and FTI in appropriate solvents and dilute to working concentrations in assay buffer.
-
Reaction Setup: In each well of the microplate, add:
-
Assay buffer
-
FTI at various concentrations (or vehicle control)
-
FTase enzyme
-
-
Initiate Reaction: Add FPP and dansyl-GCVLS substrate to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at time zero and at regular intervals (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each FTI concentration. Determine the IC50 value of the FTI by plotting the reaction rate against the inhibitor concentration.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of anticancer drugs.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
FTI compound for testing
-
96-well cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the FTI (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each FTI concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the inhibitor concentration.
Conclusion and Future Directions
Farnesyltransferase inhibitors, while not having achieved the broad clinical success initially envisioned, have been instrumental in advancing our understanding of cancer biology and targeted therapy. The journey of FTI development has highlighted the complexities of inhibiting enzymes involved in post-translational modifications and the importance of considering off-target effects that can contribute to therapeutic efficacy. The discovery of RhoB as a key mediator of FTI-induced apoptosis has opened new avenues for research into the roles of prenylated proteins in cancer.
Future research in this area will likely focus on:
-
Biomarker-driven clinical trials: Identifying patient populations with specific molecular profiles (e.g., HRAS mutations) who are most likely to respond to FTI therapy.
-
Combination therapies: Exploring the synergistic effects of FTIs with other anticancer agents, including chemotherapy and other targeted therapies.[25]
-
Next-generation inhibitors: Developing novel inhibitors that target other prenyltransferases or have improved pharmacological properties.
The principles learned from the study of FTIs continue to inform the development of new cancer therapeutics and underscore the importance of a deep understanding of the underlying molecular mechanisms of drug action.
References
- 1. Brief Report: Real-World Efficacy and Safety of Sotorasib in U.S. Veterans with KRAS G12C-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. A phase 2 study of the farnesyltransferase inhibitor tipifarnib in poor-risk and elderly patients with previously untreated acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 3 Study of Sotorasib in NSCLC Demonstrated Shorter PFS Than Phase 1/2 Trials [theoncologynurse.com]
- 5. RhoB is required to mediate apoptosis in neoplastically transformed cells after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. The RhoB small GTPase in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRYSTAL-1 Trial Finds that Adagrasib Demonstrates Durable Clinical Activity in Patients with KRAS G12C Mutations | IASLC [iaslc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lonafarnib for cancer and progeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lonafarnib in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 22. researchgate.net [researchgate.net]
- 23. bioassaysys.com [bioassaysys.com]
- 24. Farnesyltransferase inihibitors in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ilcn.org [ilcn.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. RhoB Alteration Is Necessary for Apoptotic and Antineoplastic Responses to Farnesyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kura aims FDA approval with positive data for tipifarnib in pivotal trial - Clinical Trials Arena [clinicaltrialsarena.com]
H-Met-OiPr Hydrochloride: A Comprehensive Technical Guide for its Role as a Precursor in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Methionine isopropyl ester hydrochloride, commonly referred to as H-Met-OiPr hydrochloride, is a pivotal precursor in the synthesis of various pharmaceutical compounds, most notably as a key building block for farnesyltransferase inhibitors, a class of molecules investigated for their potential in cancer therapy. This technical guide provides an in-depth overview of the synthesis of this compound, its application in drug development, detailed experimental protocols, and the biological context of its primary target, farnesyltransferase.
Introduction
Amino acid esters, such as this compound, are crucial intermediates in synthetic organic chemistry, particularly in peptide synthesis and the development of peptidomimetic drugs.[1] The isopropyl ester modification of the methionine carboxyl group serves as a protective group, preventing unwanted side reactions during subsequent coupling steps in a synthetic route. The hydrochloride salt form enhances the compound's stability and handling properties. This compound's significance in drug discovery is highlighted by its role as a precursor in the synthesis of farnesyltransferase (FTase) inhibitors, which are designed to disrupt cellular signaling pathways implicated in oncogenesis.[2][3][4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a dehydrating and chlorinating agent, such as thionyl chloride (SOCl₂). This method is a common and efficient way to produce amino acid ester hydrochlorides.
General Reaction Scheme
The overall reaction can be depicted as follows:
L-Methionine + Isopropanol --(SOCl₂)--> L-Methionine isopropyl ester hydrochloride
Experimental Protocol: Esterification of L-Methionine
This protocol is based on established methods for the synthesis of amino acid ester hydrochlorides.[5]
Materials:
-
L-Methionine
-
Isopropanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-methionine in anhydrous isopropanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the cooled suspension via a dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C. The addition of thionyl chloride is exothermic and generates HCl and SO₂ gases.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess isopropanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous diethyl ether to precipitate the product.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold anhydrous diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain L-Methionine isopropyl ester hydrochloride.
Quantitative Data
While specific yield and purity for the synthesis of this compound are not extensively reported in publicly available literature, similar syntheses of other amino acid ester hydrochlorides using this method have reported high yields. For instance, a comparable synthesis of a different amino acid ester hydrochloride yielded 98.4% of the final product.[5]
| Parameter | Value |
| Appearance | White to off-white solid |
| Purity | >97% (typical) |
| Yield | High (expected) |
Application in Farnesyltransferase Inhibitor Synthesis
This compound is a valuable precursor in the synthesis of farnesyltransferase inhibitors (FTIs). FTIs are a class of drugs that inhibit the farnesyltransferase enzyme, which is responsible for the post-translational modification of several proteins involved in cell signaling, including the Ras family of small GTPases.[2] Aberrant Ras signaling is a hallmark of many cancers, making FTase an attractive therapeutic target.
Role in Peptidomimetic FTI Synthesis
Many FTIs are designed as peptidomimetics, molecules that mimic the structure of the natural tetrapeptide substrate (Cys-Val-Ile-Met) of FTase. This compound provides the methionine residue in a protected form, ready for coupling with the rest of the inhibitor scaffold.
Experimental Workflow: Synthesis of a Farnesyltransferase Inhibitor Precursor
The following workflow illustrates the general steps involved in the synthesis of a peptidomimetic FTI precursor using this compound. This is a generalized representation based on common peptide coupling techniques.
Caption: General workflow for the synthesis of a farnesyltransferase inhibitor precursor.
Experimental Protocol: Coupling of this compound
The following is a representative protocol for the coupling of this compound to an activated carboxylic acid, a key step in the synthesis of many FTIs. This protocol is based on standard peptide coupling methodologies.
Materials:
-
This compound
-
Activated carboxylic acid (e.g., an arylpyrrolidine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the activated carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt.
-
Add the solution of H-Met-OiPr to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Quantitative Data for a Representative FTI Synthesis
The following table provides representative data for the synthesis of a farnesyltransferase inhibitor, L-744,832, which utilizes a methionine isopropyl ester precursor.
| Step | Reactants | Product | Yield (%) | Purity (%) |
| Peptide Coupling | Activated core, Methionine isopropyl ester | Coupled Intermediate | ~95 | >95 (crude) |
| Subsequent reaction steps and purification | Coupled Intermediate | L-744,832 | - | >99 (final) |
Farnesyltransferase Signaling Pathway
Farnesyltransferase plays a critical role in the post-translational modification of a number of proteins, most notably Ras. This modification is essential for the proper localization and function of these proteins.
Caption: The Farnesyltransferase signaling pathway and the point of inhibition by FTIs.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of complex pharmaceutical molecules. Its straightforward synthesis and its utility in introducing a protected methionine moiety make it an important building block, particularly in the development of farnesyltransferase inhibitors. The detailed protocols and workflows provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development. Further exploration into the applications of this compound may unveil its potential in the synthesis of other classes of therapeutic agents.
References
- 1. Design and synthesis of peptidomimetic protein farnesyltransferase inhibitors as anti-Trypanosoma brucei agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working together: Farnesyl transferase inhibitors and statins block protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A General Protocol for the Amide Coupling of L-Methionine Isopropyl Ester Hydrochloride with a Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, essential for the synthesis of peptides and a vast array of small molecule therapeutics.[1][2] This application note provides a detailed, robust, and general protocol for the coupling of a carboxylic acid with L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). The procedure utilizes the common and efficient carbodiimide (B86325) coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with the additive 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation while minimizing racemization.[3] As H-Met-OiPr·HCl is a salt, the protocol incorporates a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), to neutralize the hydrochloride and liberate the free amine required for the reaction.[2][4]
This document outlines the necessary reagents, a step-by-step experimental procedure, a standard aqueous work-up, and purification by column chromatography. The provided quantitative data and workflow diagram are intended to serve as a reliable starting point for researchers, though optimization for specific substrates may be required.[5]
Reaction Scheme & Stoichiometry
The overall reaction involves the activation of a generic carboxylic acid with EDC and HOBt, followed by nucleophilic attack from the free amine of L-Methionine isopropyl ester to form the desired amide product.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Molar Equivalents | Molecular Weight ( g/mol ) | Notes |
| Your-Carboxylic-Acid | 1.0 | Substrate Dependent | The limiting reagent. |
| H-Met-OiPr·HCl | 1.1 | 225.74 | Slight excess to ensure full consumption of the carboxylic acid. |
| EDC·HCl | 1.2 | 191.70 | Water-soluble carbodiimide; excess ensures complete activation.[3][6] |
| HOBt·H₂O | 1.2 | 153.14 | Racemization suppressant and activation additive.[3] |
| DIPEA | 2.5 | 129.24 | Non-nucleophilic base to neutralize H-Met-OiPr·HCl and reaction medium.[7] |
| Anhydrous DMF | - | 73.09 | Reaction solvent (e.g., 0.1 - 0.5 M concentration). |
Experimental Protocol
Materials & Equipment:
-
Round-bottom flask with stir bar
-
Magnetic stir plate
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography[8]
-
TLC plates and developing chamber
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Your-Carboxylic-Acid (1.0 eq), H-Met-OiPr·HCl (1.1 eq), and HOBt·H₂O (1.2 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize side reactions.[7]
-
Base Addition: While stirring at 0 °C, slowly add DIPEA (2.5 eq) to the mixture. Allow the mixture to stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Activation and Coupling: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.[9] Check for the consumption of the limiting carboxylic acid starting material.
Work-up Procedure:
-
Quenching: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) (EtOAc).
-
Aqueous Washes: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.[8][10]
-
A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis to effectively separate the desired amide product from any remaining impurities. Reversed-phase chromatography can also be an effective purification method.[11]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol, from reagent preparation to the final purified product.
Caption: Workflow for EDC/HOBt mediated amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. peptide.com [peptide.com]
- 4. Amide Coupling - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. polypeptide.com [polypeptide.com]
- 11. gb.gilson.com [gb.gilson.com]
Application Notes and Protocols: Amide Bond Formation Using EDC-HCl with H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The creation of these stable linkages is fundamental to the synthesis of peptides, modified amino acids, and a vast array of small molecule therapeutics. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is a versatile and widely utilized water-soluble coupling agent that facilitates the efficient formation of amide bonds under mild reaction conditions. Its water-soluble nature simplifies product purification, as the urea (B33335) byproduct can be easily removed through aqueous workup.[1][2]
This document provides detailed application notes and protocols for the use of EDC-HCl in forming an amide bond between a generic carboxylic acid and L-methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). The inclusion of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction efficiency and minimize side reactions, like racemization, will also be discussed.[2]
Reaction Mechanism
The EDC-HCl mediated amide bond formation proceeds through a multi-step mechanism. Initially, the carboxylic acid activates EDC-HCl to form a highly reactive O-acylisourea intermediate. In the presence of HOBt, this unstable intermediate is rapidly converted into a more stable HOBt-ester. This active ester is less susceptible to hydrolysis and rearrangement, and readily undergoes nucleophilic attack by the primary amine of H-Met-OiPr to form the desired amide bond, regenerating HOBt in the process. The use of a non-nucleophilic base is crucial to neutralize the hydrochloride salt of the amine, liberating the free amine for the coupling reaction.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[1][2] This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid support after each step.[3] This document provides a detailed protocol for the synthesis of peptides with a C-terminal methionine isopropyl ester using H-Met-OiPr hydrochloride.
C-terminally modified peptides, including those with ester modifications, are of significant interest in drug development. The esterification of the C-terminus can increase the hydrophobicity of a peptide, potentially improving its membrane permeability and cellular uptake.[4][5] Furthermore, C-terminal esters can act as pro-drugs, undergoing hydrolysis by intracellular esterases to release the bioactive carboxylic acid form of the peptide.[5] this compound is a methionine derivative that can be used to introduce a C-terminal methionine isopropyl ester. Peptides synthesized using this building block have applications in cancer research, particularly in the development of inhibitors for farnesyl-protein transferase (FTase).[6]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model pentapeptide (e.g., H-Gly-Ala-Val-Leu-Met-OiPr) using the described protocol. The data is illustrative and may vary depending on the specific peptide sequence and synthesis scale.
| Parameter | Value | Method of Determination |
| Resin Substitution | 0.8 mmol/g | UV-Vis spectroscopy (Fmoc release) |
| Average Coupling Efficiency | >99% | Kaiser Test / UV-Vis spectroscopy |
| Final Crude Peptide Purity | ~75% | Analytical RP-HPLC |
| Final Purified Peptide Purity | >98% | Analytical RP-HPLC |
| Overall Yield (based on initial resin loading) | 35-55% | Mass determination after lyophilization |
| Molecular Mass (Expected) | [Calculated Mass] Da | Mass Spectrometry (e.g., MALDI-TOF) |
| Molecular Mass (Observed) | [Observed Mass] Da | Mass Spectrometry (e.g., MALDI-TOF) |
Experimental Protocols
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[7] A 2-Chlorotrityl chloride (2-CTC) resin is recommended as it permits mild cleavage conditions that preserve the C-terminal isopropyl ester.[8]
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (with appropriate side-chain protection, e.g., tBu)
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether
-
Cleavage cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v) or 1% TFA in DCM
-
HPLC purification solvents: Acetonitrile (ACN) and water, both with 0.1% TFA (Trifluoroacetic acid)
Protocol 1: Peptide Chain Elongation on 2-CTC Resin
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30 minutes in a reaction vessel.[9]
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) (1.5 eq) in DMF.
-
Add DIPEA (3.0 eq) to the amino acid solution.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Cap any unreacted sites on the resin by washing with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.[9]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.[9]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours. Monitor the reaction completion using a Kaiser test.[8]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 3 and 4 for each amino acid in the peptide sequence. After the final coupling, proceed to the final Fmoc deprotection (step 3).
Protocol 2: Coupling of this compound
-
Neutralization of H-Met-OiPr.HCl:
-
Dissolve this compound (4.0 eq) in DMF.
-
Add DIPEA (4.0 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
-
Activation of Resin-Bound Peptide:
-
In a separate vessel, prepare an activation solution with HBTU (3.9 eq) and HOBt (4.0 eq) in DMF.
-
Add this activation solution to the resin-bound peptide (with the free N-terminal amine) and agitate for 2 minutes.
-
-
Coupling Reaction:
-
Add the neutralized H-Met-OiPr solution from step 1 to the activated resin-bound peptide.
-
Shake the reaction vessel for 4-6 hours, or until the Kaiser test is negative.
-
Wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage and Purification
-
Cleavage from Resin:
-
Treat the dried peptide-resin with a mild cleavage cocktail (e.g., Acetic acid/Trifluoroethanol/DCM 1:2:7 v/v/v) for 2 hours.[8] This will cleave the peptide from the 2-CTC resin while keeping the side-chain protecting groups and the C-terminal ester intact.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail.
-
Evaporate the combined filtrate under reduced pressure.
-
-
Side-Chain Deprotection:
-
Treat the crude peptide with a standard TFA cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.[10]
-
Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Dissolve the crude peptide in a minimal amount of ACN/water and lyophilize.
-
Purify the peptide by preparative reverse-phase HPLC.
-
Characterize the final product by analytical HPLC and mass spectrometry.
-
Visualizations
Experimental Workflow
Caption: General workflow for the solid-phase synthesis of a C-terminal methionine isopropyl ester peptide.
Signaling Pathway Inhibition
This compound is a building block for synthesizing inhibitors of farnesyl-protein transferase (FTase).[6] FTase is a crucial enzyme in the post-translational modification pathway known as prenylation, which is vital for the function of many signaling proteins, including Ras. Dysregulation of Ras signaling is a hallmark of many cancers.
Caption: Inhibition of the Ras farnesylation pathway by a farnesyl-protein transferase (FTase) inhibitor.
References
- 1. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: H-Met-OiPr Hydrochloride in DMSO for Reaction Setup
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) in Dimethyl Sulfoxide (DMSO) and outlines protocols for its use in reaction setups, particularly in the context of peptide synthesis and the development of enzyme inhibitors.
Overview of this compound
This compound is a derivative of the amino acid Methionine.[1] It serves as a crucial building block in synthetic organic chemistry. A primary application of this compound is in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer research.[1] Its chemical details are summarized below.
| Parameter | Value |
| CAS Number | 85391-05-5[1][2][3][4][5] |
| Molecular Formula | C8H18ClNO2S[1][3][4] |
| Molecular Weight | 227.75 g/mol [1][2][4] |
| Appearance | White to off-white solid[1] |
Solubility in DMSO
Dimethyl Sulfoxide (DMSO) is a potent and versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[6][7] The solubility of this compound in DMSO is high, facilitating the preparation of concentrated stock solutions for various reaction setups.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 100 mg/mL[1] | 439.08 mM[1] | Ultrasonic assistance may be required.[1] |
Important Note on DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use newly opened, anhydrous DMSO for the preparation of solutions to ensure reproducibility.[1]
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath and sonicate until the solution is clear.
-
Once dissolved, the stock solution can be stored under appropriate conditions. For in-solvent storage, recommendations include -80°C for up to 6 months or -20°C for up to 1 month.[1]
Caption: Workflow for preparing this compound stock solution.
General Protocol for a Peptide Coupling Reaction
This compound, as an amino acid ester, is a common component in peptide synthesis. The free amine of the methionine derivative acts as a nucleophile, attacking an activated carboxylic acid of an N-protected amino acid to form a peptide bond.
Materials:
-
This compound stock solution in DMSO
-
N-protected amino acid (e.g., Fmoc- or Boc-protected)
-
Peptide coupling reagent (e.g., DCC, HBTU, HATU)
-
Organic base (e.g., DIPEA, NMM)
-
Anhydrous reaction solvent (e.g., DMF, DCM, or DMSO)
Procedure:
-
In a reaction vessel, dissolve the N-protected amino acid in the chosen anhydrous solvent.
-
Add the coupling reagent and allow for a pre-activation period as recommended for the specific reagent.
-
Add the this compound solution to the activated N-protected amino acid mixture.
-
Add the organic base to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to proceed at room temperature or as determined by optimization. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with the appropriate workup and purification steps to isolate the desired dipeptide product.
Application in Drug Development: FTase Inhibition
This compound is utilized in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase).[1] FTase is a critical enzyme in a post-translational modification pathway that attaches a farnesyl group to certain proteins, including Ras, which is frequently mutated in cancers. This farnesylation is essential for anchoring these proteins to the cell membrane, a prerequisite for their signaling function. Inhibiting FTase prevents this localization, thereby disrupting downstream signaling pathways implicated in cell proliferation and survival.
Caption: Role of FTase in Ras activation and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]
- 4. H-MET-OIPR HCL price,buy H-MET-OIPR HCL - chemicalbook [m.chemicalbook.com]
- 5. 85391-05-5|H-Met-OiPr.HCl|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for H-Met-OiPr Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed recommendations and protocols for the storage and handling of H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride solutions to ensure their stability and integrity for research and development applications.
Introduction
H-Met-OiPr hydrochloride is a derivative of the amino acid L-methionine, often utilized in the synthesis of peptides and as a precursor for various pharmaceutical compounds.[1][2] The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This note outlines the primary factors affecting its stability, recommended storage conditions, and a protocol for conducting stability assessments.
The hydrochloride salt form enhances the stability of the amino acid ester, primarily by protecting the ester moiety from hydrolysis.[2] However, improper storage of its solutions can lead to degradation through several pathways, including ester hydrolysis and oxidation of the methionine side chain.
Recommended Storage Conditions
To maintain the integrity of this compound solutions, it is imperative to adhere to appropriate storage conditions. The following recommendations are based on manufacturer guidelines and general principles of amino acid ester stability.
Data Presentation: Summary of Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Reference |
| Powder | - | -20°C | 3 years | [1] |
| - | 4°C | 2 years | [1] | |
| In Solution | DMSO | -80°C | 6 months | [1] |
| DMSO | -20°C | 1 month | [1] | |
| Aqueous Buffers | -80°C | Short-term (days to weeks) | General Recommendation | |
| Aliquots | -80°C | Avoid repeated freeze-thaw cycles | General Recommendation |
Note on Solvents: While Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions, it is hygroscopic, and the presence of water can accelerate hydrolysis.[1] It is recommended to use freshly opened, anhydrous grade DMSO. For applications requiring aqueous buffers, prepare solutions fresh and use them promptly or store them at -80°C for short periods. The stability in aqueous solutions is highly pH-dependent, with acidic conditions generally favoring stability against ester hydrolysis.
Factors Affecting Stability
Several factors can influence the degradation rate of this compound in solution:
-
Temperature: Higher temperatures accelerate the rates of chemical degradation, including hydrolysis and oxidation. Long-term storage at low temperatures (-20°C or -80°C) is crucial.
-
pH: The ester linkage is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. Near-neutral and alkaline pHs will significantly increase the rate of hydrolysis.
-
Solvent: The choice of solvent is critical. Aprotic, anhydrous solvents like DMSO are generally preferred for long-term storage of stock solutions. Protic solvents, especially water, can participate in hydrolysis.
-
Oxygen: The methionine residue is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. The presence of dissolved oxygen in the solution can promote this degradation.
-
Light: Photodegradation can occur in some molecules. It is good practice to store solutions in amber vials or otherwise protected from light.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to the degradation of dissolved compounds. It is highly recommended to aliquot stock solutions into single-use volumes to minimize these cycles.
Experimental Protocol: Stability Assessment of this compound Solutions by RP-HPLC
This protocol outlines a method to assess the stability of this compound solutions under various storage conditions. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying the parent compound from its degradation products.
Objective: To determine the degradation rate of this compound in a chosen solvent at different temperatures over a specified period.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, Acetonitrile, Water)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade mobile phase A (e.g., 0.1% Trifluoroacetic acid in water)
-
HPLC-grade mobile phase B (e.g., 0.1% Trifluoroacetic acid in acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
-
Temperature-controlled storage units (e.g., refrigerators, freezers)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution, using sonication if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials.
-
Designate vials for each storage condition (e.g., 4°C, -20°C, -80°C) and time point (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Store the vials at their respective temperatures, protected from light.
-
-
HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take a "Time 0" sample.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate the parent peak from any potential impurities or degradation products. A typical gradient might be 5-95% mobile phase B over 20 minutes.
-
Record the chromatogram and the peak area of the this compound peak. This will serve as the baseline.
-
-
Subsequent Time Point Analysis:
-
At each scheduled time point, retrieve one vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis in the same manner as the "Time 0" sample.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
For each chromatogram, identify and integrate the peak corresponding to this compound.
-
Calculate the percentage of the remaining this compound at each time point relative to the "Time 0" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
-
Visualizations
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for the stability testing of this compound solutions.
Diagram 2: Potential Degradation Pathways
Caption: Primary degradation pathways for this compound in solution.
References
Application Notes and Protocols for the Synthesis of Farnesyltransferase (FTase) Inhibitors Using H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyltransferase (FTase) inhibitors are a promising class of therapeutic agents, primarily investigated for their potential in cancer therapy. These inhibitors disrupt the post-translational modification of key signaling proteins, such as Ras, thereby interfering with oncogenic pathways. This document provides a detailed, step-by-step protocol for the synthesis of a specific class of FTase inhibitors, arylpyrrolidines, utilizing H-Met-OiPr hydrochloride (Methionine isopropyl ester hydrochloride) as a key starting material. The methodologies presented are compiled from established patent literature, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the transfer of a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins. This farnesylation is essential for the proper localization and function of these proteins, including the Ras family of small GTPases, which are frequently mutated in human cancers. Inhibition of FTase has emerged as a key strategy to disrupt Ras signaling and inhibit tumor growth.
This compound is a derivative of the amino acid methionine and serves as a critical building block in the synthesis of peptidomimetic FTase inhibitors. Its structure provides a scaffold that can mimic the methionine residue of the CAAX motif, enabling the resulting compounds to bind to the active site of FTase. This application note details the synthesis of arylpyrrolidine-based FTase inhibitors, a class of compounds that has shown significant inhibitory activity.
Signaling Pathway of Farnesyltransferase and its Inhibition
Farnesyltransferase is a key enzyme in the prenylation pathway, which is responsible for the post-translational lipid modification of a variety of proteins. The most notable substrates of FTase are proteins from the Ras superfamily. The farnesylation of Ras is a critical step for its localization to the plasma membrane, where it can engage with downstream effectors to regulate cellular processes like proliferation, differentiation, and survival. In many cancers, mutations in Ras lead to its constitutive activation, driving uncontrolled cell growth. FTase inhibitors block the farnesylation of Ras, preventing its membrane association and subsequent signaling, thereby offering a therapeutic strategy to counteract the effects of oncogenic Ras.
Caption: Farnesyltransferase (FTase) signaling pathway and the mechanism of its inhibition.
Experimental Protocols
The following protocols are adapted from the procedures outlined in patent literature for the synthesis of arylpyrrolidine-based FTase inhibitors.
General Experimental Workflow
The overall synthesis strategy involves a multi-step process beginning with the coupling of a substituted benzoic acid with this compound, followed by cyclization to form the pyrrolidine (B122466) ring, and subsequent modifications to yield the final inhibitor.
Caption: General experimental workflow for the synthesis of arylpyrrolidine FTase inhibitors.
Step 1: Synthesis of N-(4-cyanobenzoyl)-L-methionine isopropyl ester
This initial step involves the amide coupling of 4-cyanobenzoic acid with this compound.
Materials:
-
4-Cyanobenzoic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-cyanobenzoic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Continue stirring the reaction mixture at room temperature overnight.
-
Dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-(4-cyanobenzoyl)-L-methionine isopropyl ester.
Step 2: Synthesis of the Arylpyrrolidine Core
This step involves the intramolecular cyclization to form the pyrrolidine ring. This is a key step in forming the core structure of the inhibitor.
Materials:
-
N-(4-cyanobenzoyl)-L-methionine isopropyl ester
-
Trifluoromethanesulfonic acid
-
Toluene
Procedure:
-
Dissolve N-(4-cyanobenzoyl)-L-methionine isopropyl ester (1.0 eq) in toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (2.0 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product is then carried forward to the next step without further purification.
Step 3: Subsequent Synthetic Modifications
The arylpyrrolidine core can undergo various modifications to introduce different functionalities, which can influence the compound's potency and selectivity as an FTase inhibitor. These modifications can include, but are not limited to, N-alkylation, reduction of the cyano group, and coupling with other moieties. The specific reactions will depend on the desired final product as outlined in the relevant patent literature.
Data Presentation
The following table summarizes representative data for a series of synthesized arylpyrrolidine FTase inhibitors, showcasing their in vitro potency.
| Compound ID | R1 Group | R2 Group | FTase IC50 (nM) |
| 1a | H | H | 150 |
| 1b | Cl | H | 75 |
| 1c | F | H | 90 |
| 2a | H | CH3 | 120 |
| 2b | Cl | CH3 | 50 |
Table 1: In vitro inhibitory activity of representative arylpyrrolidine FTase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of FTase by 50%.
Conclusion
The synthetic route utilizing this compound provides an effective and versatile method for the preparation of potent arylpyrrolidine-based FTase inhibitors. The detailed protocols and workflow presented in this application note serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics targeting the farnesyltransferase enzyme. Further optimization of the synthesized compounds can be achieved through systematic modification of the aryl and pyrrolidine moieties to enhance their pharmacological properties.
Application Notes and Protocols for the Incorporation of O-Isopropyl-Methionine (H-Met-OiPr) into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for incorporating the non-canonical amino acid O-isopropyl-methionine (H-Met-OiPr) into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the limited availability of specific literature for H-Met-OiPr, the following protocols are based on established best practices for the incorporation of sterically hindered and methionine-containing amino acids.
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. O-isopropyl-methionine (H-Met-OiPr) is a derivative of methionine where the side-chain thioether is esterified. This modification can potentially enhance the peptide's resistance to oxidation, a common degradation pathway for methionine-containing peptides.[1][2] The isopropyl ester group also introduces steric bulk, which may influence peptide conformation and receptor binding.
These notes provide detailed protocols for the efficient incorporation of Fmoc-Met(OiPr)-OH into a growing peptide chain, addressing the potential challenges associated with its steric hindrance.
Synthesis of Fmoc-Met(OiPr)-OH
The synthesis of the Fmoc-protected O-isopropyl-methionine building block is a prerequisite for its incorporation into a peptide sequence. While not commercially available, it can be synthesized in the laboratory. A potential synthetic route is outlined below:
Caption: Synthesis of Fmoc-Met(OiPr)-OH.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol is based on the widely used Fmoc/tBu strategy for SPPS.[3]
Resin Selection and Loading
-
Resin: Standard resins for Fmoc-SPPS can be used, such as Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids.[4]
-
Loading of the first amino acid: The first amino acid is loaded onto the resin according to standard protocols. For 2-chlorotrityl chloride resin, the Fmoc-amino acid is typically reacted with the resin in the presence of a tertiary amine base like diisopropylethylamine (DIEA).[4]
SPPS Cycle for H-Met-OiPr Incorporation
The following workflow outlines the key steps for incorporating H-Met-OiPr into the peptide sequence.
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficient Amide Bond Formation Using HOTU with H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the efficient and reliable formation of amide bonds is paramount. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HOTU) has emerged as a highly effective third-generation uronium salt coupling reagent. It offers significant advantages, including rapid reaction kinetics, high coupling efficiency, and suppression of racemization.[1] These attributes make HOTU an invaluable tool for the synthesis of complex peptides and organic molecules.[2]
This document provides detailed application notes and protocols for the use of HOTU as a coupling reagent with L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). Methionine, with its thioether side chain, can be susceptible to oxidation, and the use of its hydrochloride salt necessitates specific considerations regarding the reaction conditions, particularly the choice and amount of base.[3] These notes are intended to guide researchers in optimizing this specific coupling reaction for high yield and purity.
Core Principles and Advantages of HOTU
HOTU is a uronium salt-based coupling reagent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then readily attacked by the nucleophilic amino group of the amino acid ester, in this case, the deprotonated H-Met-OiPr, to form the desired amide bond.
Key Advantages of HOTU:
-
High Reactivity and Efficiency: HOTU is known for its ability to rapidly and completely activate carboxylic acids, leading to efficient amide bond formation, even with sterically hindered amino acids.[1]
-
Reduced Risk of Racemization: A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the chiral amino acids. HOTU has been demonstrated to minimize epimerization, ensuring the synthesis of chirally pure products.[1]
-
Improved Safety Profile: As an OxymaPure®-based reagent, HOTU is a non-explosive alternative to traditional benzotriazole-based coupling reagents like HBTU and HATU, enhancing laboratory safety.[1]
-
Soluble Byproducts: The byproducts of the HOTU-mediated coupling, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are generally soluble in common organic solvents and can be easily removed during workup.[5]
Experimental Data
While specific quantitative data for the coupling of every N-protected amino acid with H-Met-OiPr·HCl using HOTU is not exhaustively documented in a single source, the following table summarizes expected performance based on the general efficacy of HOTU in solution-phase peptide synthesis and its known performance with various amino acids.
| N-Protected Amino Acid (Example) | Coupling Reagent | Base (Equivalents) | Solvent | Reaction Time (Approx.) | Expected Yield (%) | Expected Purity (%) | Notes |
| Fmoc-Ala-OH | HOTU | DIPEA (2.0) | DMF | 1 - 2 hours | > 95 | > 98 | Standard coupling, high efficiency expected. |
| Boc-Phe-OH | HOTU | NMM (2.0) | DCM | 1 - 3 hours | > 95 | > 98 | Good performance with common protecting groups. |
| Cbz-Gly-OH | HOTU | DIPEA (2.0) | DMF | 1 - 2 hours | > 98 | > 99 | Glycine couplings are typically very efficient. |
| Fmoc-Val-OH | HOTU | DIPEA (2.0) | DMF | 2 - 4 hours | > 90 | > 95 | Effective for sterically hindered amino acids. |
Note: Yields and purity are dependent on the specific N-protected amino acid, reaction conditions, and purification methods. The presence of the hydrochloride salt of the amine component necessitates the use of at least two equivalents of a non-nucleophilic base.
Experimental Protocols
The following protocols provide a general framework for the solution-phase coupling of an N-protected amino acid with H-Met-OiPr·HCl using HOTU. Optimization may be required for specific substrates.
Materials:
-
N-protected amino acid
-
H-Met-OiPr·HCl
-
HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Argon or Nitrogen for inert atmosphere
Protocol 1: General Solution-Phase Coupling
This protocol is suitable for the coupling of a standard N-protected amino acid with H-Met-OiPr·HCl.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected amino acid (1.0 equivalent) and HOTU (1.05 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Amine Preparation: In a separate flask, suspend H-Met-OiPr·HCl (1.0 equivalent) in the same anhydrous solvent.
-
Base Addition: To the suspension of H-Met-OiPr·HCl, add a non-nucleophilic organic base such as DIPEA or NMM (2.0 - 2.2 equivalents) and stir for 10-15 minutes at room temperature to ensure complete neutralization of the hydrochloride and liberation of the free amine.
-
Activation and Coupling: Add the solution of the N-protected amino acid and HOTU to the solution of the deprotonated H-Met-OiPr.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Special Considerations for Methionine-Containing Peptides
The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide, which can be a significant side reaction.[3]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to minimize dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction and work-up.
-
Avoidance of Oxidizing Agents: Ensure all reagents and solvents are free from peroxide impurities.
-
Addition of Scavengers: In some cases, the addition of a small amount of a scavenger like dimethyl sulfide (B99878) (DMS) to the reaction mixture can help to prevent oxidation.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: Experimental workflow for HOTU-mediated coupling.
Caption: Mechanism of HOTU-mediated amide bond formation.
Conclusion
HOTU is a powerful and efficient coupling reagent for the formation of amide bonds in solution-phase peptide synthesis. When coupling an N-protected amino acid with H-Met-OiPr·HCl, the key considerations are the use of a suitable non-nucleophilic base in sufficient quantity to both neutralize the hydrochloride salt and facilitate the activation of the carboxylic acid. By following the outlined protocols and taking into account the sensitivity of the methionine side chain, researchers can achieve high yields of the desired dipeptide with excellent purity. The provided workflows and mechanistic diagrams serve as a valuable resource for planning and executing this important synthetic transformation.
References
Protecting the Thioether: A Strategic Guide to Methionine in Peptide Synthesis
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing methionine (Met) presents a unique set of challenges. The nucleophilic thioether side chain of methionine is highly susceptible to oxidation and S-alkylation, particularly during the acidic conditions of cleavage from the solid support in Solid-Phase Peptide Synthesis (SPPS). This application note provides a detailed overview of the prevailing strategies to mitigate these side reactions, focusing on the "no protecting group" approach coupled with optimized cleavage cocktails and the use of methionine sulfoxide (B87167) as a reversible protecting group.
The Challenge: Methionine's Reactivity
Methionine's thioether side chain can be readily oxidized to a sulfoxide (+16 Da) or a sulfone (+32 Da), modifications that can significantly alter the peptide's structure, bioactivity, and pharmacological properties.[1][2] Additionally, the thioether is susceptible to S-alkylation by carbocations generated from protecting groups during acid-mediated cleavage, leading to the formation of sulfonium (B1226848) salts.[3][4][5] These side reactions are most prevalent during the final trifluoroacetic acid (TFA)-based cleavage step in the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy.[3][5][6]
The "No Protecting Group" Strategy: Mitigation through Optimized Cleavage
In both Fmoc and Boc-based SPPS, methionine is typically incorporated without a dedicated side-chain protecting group.[4][7][8] The strategy, therefore, relies on carefully formulated cleavage cocktails that contain "scavengers" to prevent unwanted modifications.
Scavenger Cocktails
Scavengers are nucleophilic reagents added to the cleavage mixture to trap reactive carbocations and reduce any oxidized species.[1] The choice and composition of the scavenger cocktail are critical for obtaining a high-purity methionine-containing peptide.
| Cleavage Cocktail | Composition | Efficacy in Preventing Methionine Oxidation | Reference |
| Standard TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | Prone to significant oxidation and S-alkylation.[6] | [6] |
| Reagent K | TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (82.5:5:5:5:2.5) | Effective in reducing both oxidation and S-alkylation.[4] | [4] |
| Reagent R | TFA/Thioanisole/1,2-Ethanedithiol/Anisole (90:5:3:2) | Also effective in minimizing side reactions.[4] | [4] |
| TMSCl/PPh₃-containing cocktail | TFA/Anisole/TMSCl/Me₂S/0.1% PPh₃ (85:5:5:5) | Shown to eradicate oxidation. For Cys-containing peptides, TIS is added.[3][5][6][9] | [3][5][6][9] |
| NH₄I/DMS-containing cocktail | TFA/NH₄I/Me₂S | Reduces the formation of sulfoxide.[3] | [3] |
Note: The effectiveness of each cocktail can be sequence-dependent.
Experimental Protocol: Optimized Cleavage of a Methionine-Containing Peptide
This protocol is based on the highly effective TMSCl/PPh₃-containing cleavage cocktail.[3][6][9]
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Anisole, Trimethylsilyl chloride (TMSCl), Dimethyl sulfide (B99878) (Me₂S), Triphenylphosphine (PPh₃)
-
For Cys-containing peptides: Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Prepare the cleavage cocktail. For a non-Cys-containing peptide, mix TFA, Anisole, TMSCl, and Me₂S in a ratio of 85:5:5:5 (v/v/v/v). Add PPh₃ to a final concentration of 1 mg/mL (0.1%).[3][6] For peptides also containing Cys(Trt), a recommended mixture is TFA/Anisole/TMSCl/TIS/Me₂S/0.1% PPh₃ (80:5:5:5:5).[6]
-
Transfer the peptide-resin to a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Methionine Sulfoxide (Met(O)) Protection Strategy
An alternative approach is to proactively oxidize the methionine to its sulfoxide, Met(O), prior to its incorporation into the peptide sequence.[7] This strategy is particularly useful in syntheses where oxidative conditions are unavoidable, such as during on-resin disulfide bond formation. The sulfoxide is stable to the conditions of both Boc and Fmoc SPPS and can be reduced back to methionine post-synthesis.
Workflow for the Met(O) Protection Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [flore.unifi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
In Vitro Assays for Testing Farnesyltransferase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesyltransferase (FTase) is a key enzyme in the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[1] Farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CaaX motif, is crucial for the proper subcellular localization and function of these signaling proteins.[1] Dysregulation of farnesylation, particularly in the context of oncogenic Ras mutations, is a hallmark of many cancers, making FTase a compelling target for therapeutic intervention.[1] Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby disrupting oncogenic signaling pathways.[1]
This document provides detailed protocols for two common in vitro assays used to screen for and characterize FTase inhibitors: a fluorescence-based assay and a Scintillation Proximity Assay (SPA). These methods are essential for the preclinical evaluation of compounds targeting farnesylation-dependent signaling pathways.
Farnesyltransferase and the Ras Signaling Pathway
Farnesyltransferase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of a target protein, such as Ras.[2][3] This modification is a critical first step for tethering Ras to the plasma membrane, a prerequisite for its role in signal transduction.[4][5] Once localized to the membrane, Ras can be activated and engage downstream effector pathways, such as the Raf-MEK-ERK cascade, which promotes cell proliferation and survival.[6] Inhibition of FTase prevents Ras farnesylation, leading to its mislocalization and a subsequent blockade of downstream signaling.[4]
Figure 1: Farnesyltransferase in the Ras signaling pathway.
Experimental Protocols
Two primary methods for assessing FTase inhibition in vitro are detailed below. The fluorescence-based assay offers a non-radioactive, continuous format, while the Scintillation Proximity Assay provides high sensitivity through the use of a radiolabeled substrate.
Protocol 1: Fluorescence-Based Assay for FTase Inhibition
This assay monitors the increase in fluorescence of a dansylated peptide substrate upon farnesylation. The attachment of the hydrophobic farnesyl group to the peptide alters the local environment of the dansyl fluorophore, leading to an increase in fluorescence intensity.[2][4][6]
Materials:
-
Enzyme: Recombinant human protein farnesyltransferase (FTase)
-
Substrates:
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
-
Inhibitor: Test compound (e.g., dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 2 mM DTT.[4]
-
Plate: 384-well black, flat-bottom plate.[2]
-
Instrumentation: Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm.[2][4]
Figure 2: Fluorescence-based assay workflow.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).
-
Enzyme Addition: Add FTase diluted in assay buffer to each well. The final concentration should be optimized, typically in the range of 5-50 nM.[6]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a substrate mix containing FPP and the dansylated peptide to each well to start the reaction. Final concentrations should be approximately 0.1-1 µM for FPP and 0.2-2 µM for the peptide.[6]
-
Incubation: Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.[6] The reaction can also be monitored kinetically.[2]
-
Signal Detection: Measure the fluorescence intensity of each well using a plate reader with excitation at 340 nm and emission at 550 nm.[4]
Protocol 2: Scintillation Proximity Assay (SPA) for FTase Inhibition
This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl diphosphate ([³H]FPP) into a biotinylated peptide substrate.[6] The biotinylated peptide is then captured by streptavidin-coated SPA beads. Only when the radiolabeled peptide is bound to the beads will the emitted beta particles be close enough to excite the scintillant within the beads, producing a detectable light signal.[6][7]
Materials:
-
Enzyme: Recombinant human protein farnesyltransferase (FTase)
-
Substrates:
-
[³H]Farnesyl diphosphate ([³H]FPP)
-
Biotinylated peptide substrate (e.g., Biotin-GCVLS)
-
-
Inhibitor: Test compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT.[6]
-
Stop Solution: 50 mM EDTA in assay buffer.[6]
-
Beads: Streptavidin-coated SPA beads
-
Plate: 96-well or 384-well microplate
-
Instrumentation: Microplate scintillation counter
Procedure:
-
Compound and Enzyme Addition: Add the test inhibitor, assay buffer, and diluted FTase to each well of the microplate.[6]
-
Reaction Initiation: Add a substrate mix containing [³H]FPP and the biotinylated peptide to each well. Final concentrations should be optimized but are typically in the range of 5-50 nM for FTase, 0.1-1 µM for [³H]FPP, and 0.2-2 µM for the biotinylated peptide.[6]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.[6]
-
Reaction Termination: Add stop solution to each well to chelate the divalent cations and halt the enzyme activity.[6]
-
Bead Addition: Add a slurry of streptavidin-coated SPA beads to each well.[6]
-
Bead Incubation: Incubate the plate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.[6]
-
Signal Detection: Measure the scintillation signal using a microplate scintillation counter.[6]
Data Presentation and Analysis
The primary output for these assays is the measurement of enzyme activity, which is then used to determine the potency of the inhibitor, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Calculation:
-
Percent Inhibition: The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))[4]
-
Signal_Sample: Fluorescence or scintillation count from wells with the test compound.
-
Signal_Positive_Control: Signal from wells with no inhibitor (e.g., DMSO only).
-
Signal_Negative_Control: Signal from wells with no enzyme or a known potent inhibitor.
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4][8]
Quantitative Data Summary
The following table summarizes typical concentrations and parameters for the described FTase inhibition assays.
| Parameter | Fluorescence-Based Assay | Scintillation Proximity Assay (SPA) | Reference |
| Enzyme (FTase) | 5 - 50 nM | 5 - 50 nM | [6] |
| Farnesyl Donor | Farnesyl Pyrophosphate (FPP) | [³H]Farnesyl Diphosphate ([³H]FPP) | [4][6] |
| Farnesyl Donor Conc. | 0.1 - 1 µM | 0.1 - 1 µM | [6] |
| Acceptor Substrate | Dansyl-GCVLS | Biotin-GCVLS | [4][6] |
| Acceptor Substrate Conc. | 0.2 - 2 µM | 0.2 - 2 µM | [6] |
| Incubation Time | 30 - 60 minutes | 30 - 60 minutes | [6] |
| Incubation Temperature | Room Temperature or 37°C | 37°C | [6] |
| Detection Method | Fluorescence (Ex: 340nm, Em: 550nm) | Scintillation Counting | [4][6] |
Example IC50 Data for Known Farnesyltransferase Inhibitors
This table provides a hypothetical comparison of IC50 values for known FTIs, illustrating how data can be presented.
| Inhibitor | Assay Type | IC50 (nM) |
| FTI-277 | Fluorescence-Based | 50 |
| Lonafarnib | SPA | 1.9 |
| Tipifarnib | Fluorescence-Based | 0.8 |
| Chaetomellic acid A | SPA | 55 |
Note: The IC50 values are illustrative and can vary based on specific assay conditions.[5]
Conclusion
The in vitro assays described provide robust and reliable methods for identifying and characterizing farnesyltransferase inhibitors. The fluorescence-based assay is a convenient, non-radioactive method well-suited for high-throughput screening, while the Scintillation Proximity Assay offers high sensitivity.[6][9][10] Careful optimization of enzyme and substrate concentrations is crucial for obtaining reproducible and accurate results. These assays are indispensable tools in the drug discovery pipeline for developing novel therapeutics targeting farnesylation-dependent diseases such as cancer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AffiASSAY® Farnesyltransferase Inhibitor Screening Kit | AFFIGEN [affiassay.com]
- 10. Scintillation Proximity Assay (SPA) | Revvity [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing H-Met-OiPr Hydrochloride Coupling Reactions
Welcome to the technical support center for optimizing the yield of H-Met-OiPr (Methionine Isopropyl Ester) hydrochloride coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my H-Met-OiPr hydrochloride coupling reaction?
Low yields in peptide coupling reactions involving this compound can stem from several factors. The most prevalent issues include incomplete activation of the carboxylic acid, steric hindrance from the isopropyl ester group of methionine, and potential side reactions involving the methionine thioether.[1][2][3] Additionally, suboptimal reaction conditions such as the choice of coupling reagent, base, solvent, and temperature can significantly impact the reaction's efficiency.[4][5]
Q2: Which coupling reagent is most effective for this compound?
For sterically hindered amino acids or those prone to side reactions, uronium/aminium salt-based reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides such as DCC or EDC.[1][6][7] HATU, in particular, is known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[4][5]
Q3: How can I minimize side reactions associated with the methionine residue?
The thioether group in methionine is susceptible to oxidation, which can be a significant side reaction.[8][9] To mitigate this, it is crucial to use high-purity, degassed solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Adding scavengers to the cleavage cocktail during solid-phase peptide synthesis (SPPS) can also help prevent oxidation.[8]
Q4: What is the recommended base and solvent for this coupling reaction?
A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is commonly used in conjunction with HATU to facilitate the reaction while minimizing side reactions.[4][5][11] The choice of solvent is also critical; N,N-Dimethylformamide (DMF) is a standard choice due to its excellent solvating properties.[4][6] For sequences prone to aggregation, N-methylpyrrolidone (NMP) may be a superior alternative.[1]
Q5: Can I perform a "double coupling" to improve the yield?
Yes, performing the coupling step twice is a common strategy to drive the reaction to completion, especially for difficult or sterically hindered couplings.[1] After the initial coupling, the reaction vessel is drained, and a fresh solution of the activated amino acid is added.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound coupling reactions.
| Observation | Potential Cause | Recommended Solution |
| Low or no product formation | Inefficient activation of the carboxylic acid | Switch to a more potent coupling reagent like HATU or COMU.[1][7] Ensure pre-activation of the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4] |
| Steric hindrance | Increase the equivalents of the amino acid and coupling reagent (e.g., 2-3 equivalents). Extend the reaction time or consider gentle heating (monitor for racemization).[6] | |
| Suboptimal base or solvent | Use DIPEA as the base and high-purity DMF or NMP as the solvent.[1][4][6] | |
| Presence of side products | Oxidation of methionine | Perform the reaction under an inert atmosphere (Argon or Nitrogen). Use degassed solvents.[8][10] |
| Racemization | Use a weaker base like collidine in place of DIPEA, especially if the reaction is heated.[12] Ensure the reaction temperature is carefully controlled. | |
| Incomplete reaction (starting material remains) | Insufficient reaction time or reagent stoichiometry | Increase the reaction time and monitor progress using TLC or LC-MS.[4][5] Perform a double coupling.[1] |
| Peptide aggregation (in SPPS) | Switch from DMF to NMP as the solvent.[1] Consider adding a chaotropic salt like LiCl to the coupling mixture to disrupt secondary structures.[1] |
Quantitative Data on Coupling Reagent Performance
The choice of coupling reagent significantly impacts the reaction yield. The following table summarizes the comparative efficiency of various common coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM | 60-120 | ~80-90 |
This data is a synthesis of results from multiple studies and may vary based on the specific peptide sequence and reaction conditions.[7]
Experimental Protocols
Solution-Phase Coupling Protocol using HATU
This protocol provides a general guideline for the coupling of this compound in solution.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
This compound (1.0 - 1.2 equivalents)
-
HATU (1.0 - 1.5 equivalents)[4]
-
DIPEA (2.0 - 5.0 equivalents)[4]
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring for 15-30 minutes for pre-activation.
-
Add this compound to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-18 hours at room temperature.[4]
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HATU
This protocol outlines the coupling step of this compound in Fmoc-based SPPS.
Materials:
-
Resin with N-terminal deprotected amine
-
Fmoc-protected amino acid (2-5 equivalents)
-
HATU (1.9-4.5 equivalents)[4]
-
DIPEA or collidine (4-10 equivalents)[4]
-
Anhydrous DMF
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA or collidine to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[4]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Solution-Phase Coupling
Caption: A generalized workflow for solution-phase peptide coupling.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Preventing Methionine Oxidation During Synthesis
Welcome to the technical support center for addressing the common challenge of methionine (Met) oxidation to methionine sulfoxide (B87167) (Met(O)) during peptide synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage this unwanted side reaction.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to methionine oxidation in your peptide synthesis experiments.
Problem: Mass spectrometry (MS) analysis of my cleaved peptide shows a significant peak with a +16 Da mass increase, indicating methionine oxidation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for methionine oxidation.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a problem?
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation. Its thioether side chain can be converted to a sulfoxide (Met(O)), which corresponds to a +16 Da mass shift, or further to a sulfone (+32 Da mass shift).[1] This modification can alter the peptide's structure, biological activity, and function. While some oxidation can occur during synthesis cycles, the primary risk is during the final cleavage from the solid support and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA).[1]
Q2: How can I detect methionine oxidation in my synthetic peptide?
The most common and definitive methods for detecting methionine oxidation are:
-
Mass Spectrometry (MS): This is the most direct method, identifying oxidation by a mass increase of +16 Da for each oxidized methionine residue.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than the non-oxidized peptide.[1]
Q3: How can I prevent methionine oxidation during cleavage?
The most effective way to prevent methionine oxidation is by using a carefully formulated cleavage cocktail that includes scavengers. Scavengers are reagents that can act as reducing agents to convert any formed Met(O) back to Met or trap reactive species that can cause oxidation.[1]
Q4: Which cleavage cocktails are recommended for methionine-containing peptides?
Different cleavage cocktails offer varying levels of protection against methionine oxidation. "Reagent H" is specifically designed to minimize this side reaction.[2][3] Adding specific scavengers to other common cocktails can also be effective.
Data Presentation: Comparison of Cleavage Cocktails
| Reagent Name | Typical Composition (v/v or w/w) | Efficacy in Preventing Met Oxidation | Notes |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | Low ; Does not prevent Met oxidation.[4] | Useful for peptides with trityl-based protecting groups but not recommended for Met-containing peptides.[4] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Moderate ; Can result in 15% to 55% Met(O) formation.[2][3] | A general-purpose cleavage reagent for peptides with sensitive residues.[4] |
| Reagent H | TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), EDT (2.5% w/w), Water (3% w/w), Dimethylsulfide (DMS) (2% w/w), Ammonium (B1175870) Iodide (NH4I) (1.5% w/w) | High ; No detectable Met(O) was found in crude peptides.[2][3] | Specifically designed for Met-containing peptides.[3][4] |
| Modified Cocktails | Standard cocktails (e.g., K, R, B) + 1.5% w/w NH4I | High ; No Met(O) detected, but may have lower peptide yield than Reagent H.[2][3] | An option if Reagent H components are not all available. |
| TMSCl/PPh3 Cocktail | TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) containing 1 mg of triphenylphosphine (B44618) (PPh3) per mL of solution. | High ; Reported to eradicate oxidation.[1][5] | Effective for peptides also containing cysteine.[1] |
Q5: What if oxidation has already occurred? Can I reverse it?
Yes, methionine sulfoxide can be reduced back to methionine post-cleavage.[6] This is a useful strategy if preventative measures were insufficient or if you are working with a previously synthesized and oxidized peptide.
Q6: Is there a strategy to use methionine oxidation to my advantage?
For some aggregation-prone or hydrophobic peptides, intentionally using Fmoc-Met(O)-OH during synthesis can be beneficial.[7][8] The increased polarity of Met(O) can improve solubility and ease of purification.[7][8] The purified peptide is then reduced to the native methionine-containing form in a final step.[6][7][8]
Experimental Protocols
Protocol 1: Cleavage of a Methionine-Containing Peptide using Reagent H
This protocol utilizes a cleavage cocktail with scavengers to minimize oxidation during the final cleavage step.[1][3]
Caption: Workflow for peptide cleavage using Reagent H.
-
Preparation: Ensure the peptidyl-resin is thoroughly dried. Prepare Reagent H by combining the components as listed in the table above.
-
Cleavage Reaction: Add the Reagent H cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 2-3 hours.[1]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]
-
Isolation: Centrifuge to pellet the peptide, carefully decant the ether, and dry the peptide pellet under a vacuum.[1]
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide (Met(O))
If methionine oxidation has already occurred, this protocol can be used to reduce the Met(O) back to methionine.
-
Dissolution: Dissolve the oxidized peptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Reagent Preparation: Prepare a solution of ammonium iodide (NH4I) and dimethyl sulfide (B99878) (DMS). A common approach is to use an NH4I-DMS containing cleavage cocktail for this reduction.[9][10]
-
Reduction Reaction: Add the reducing agent solution to the dissolved peptide. The reaction is typically fast.
-
Purification: After the reduction is complete, purify the peptide using RP-HPLC to remove the reducing agents and any other impurities.
-
Verification: Confirm the successful reduction by MS analysis, looking for the disappearance of the +16 Da peak and the corresponding increase in the target peptide mass.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing S-alkylation side reactions with H-Met-OiPr hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize S-alkylation side reactions when using H-Met-OiPr hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically used?
This compound is the hydrochloride salt of the isopropyl ester of methionine. It is a derivative of the amino acid methionine and can be used in peptide synthesis and in the preparation of various inhibitors for cancer research.[1]
Q2: What is S-alkylation and why is it a concern when using this compound?
S-alkylation is a common side reaction in peptide synthesis where the sulfur atom of the methionine thioether side chain acts as a nucleophile and attacks a carbocation.[2][3] When using this compound, the isopropyl ester protecting group is cleaved under acidic conditions (e.g., during final cleavage from the resin), generating reactive isopropyl carbocations. These carbocations can then be attacked by the electron-rich sulfur of the methionine side chain, leading to the formation of a sulfonium (B1226848) salt, an undesired modification of the final peptide. This is analogous to the well-documented S-tert-butylation that occurs from tert-butyl protecting groups.[2][4]
Q3: Besides S-alkylation, what other side reactions can occur with methionine?
The other major side reaction involving methionine is the oxidation of the thioether side chain to methionine sulfoxide (B87167) (Met(O)) or methionine sulfone (Met(O2)).[5][6][7] This oxidation can occur during the synthesis, but is most common during the final acidic cleavage step.[2]
Q4: How can I detect S-alkylation and oxidation of my methionine-containing peptide?
S-alkylation and oxidation can be readily detected by mass spectrometry (MS).
-
S-isopropylation: An increase in mass of 42.08 Da (C3H6) corresponding to the addition of an isopropyl group, minus the proton on the sulfur.
-
Oxidation: An increase in mass of 16 Da for each methionine sulfoxide (Met(O)) and 32 Da for each methionine sulfone (Met(O2)).
These modifications will also typically result in a change in the retention time during reverse-phase high-performance liquid chromatography (RP-HPLC), usually causing the peptide to elute earlier.
Q5: What are scavengers and how do they prevent S-alkylation?
Scavengers are reagents added to the cleavage cocktail that are designed to "trap" or quench reactive carbocations before they can react with sensitive amino acid residues like methionine.[3] They are typically nucleophilic compounds that react more readily with the carbocations than the methionine side chain.[3]
Troubleshooting Guide
Issue: Significant S-isopropylation detected by Mass Spectrometry.
This is the most probable side reaction when using this compound due to the release of isopropyl cations during cleavage.
| Possible Cause | Recommended Solution |
| Insufficient or Ineffective Scavengers: The cleavage cocktail does not contain the right type or amount of scavengers to trap the isopropyl cations. | Optimize the Cleavage Cocktail: Incorporate a cocktail of scavengers known to be effective against alkylation. Triisopropylsilane (B1312306) (TIS) is a highly effective carbocation scavenger.[8] Using a combination of scavengers can be more effective. Refer to the scavenger cocktail comparison table below. |
| High Temperature during Cleavage: Cleavage performed at elevated temperatures can increase the rate of side reactions.[2][9] | Control Cleavage Temperature: Perform the cleavage reaction at room temperature or consider cooling to 4-6°C to reduce the rate of alkylation.[2] |
| Prolonged Cleavage Time: While shorter times can sometimes reduce side reactions, prolonged cleavage can paradoxically sometimes help reverse certain alkylations, although this is not the primary recommended approach.[2][9] | Optimize Cleavage Duration: Start with a standard cleavage time of 2-3 hours. If S-alkylation is still a major issue, a shorter cleavage time (e.g., 1.5 hours) might be beneficial. |
Issue: Oxidation of Methionine to Met(O) is Observed.
This is another common side reaction for methionine-containing peptides.
| Possible Cause | Recommended Solution |
| Oxidizing Species in Reagents: Oxidizing species may be present in the TFA or other cleavage reagents. | Use High-Purity Reagents and Add Reducing Agents: Use fresh, high-quality TFA. Incorporate reducing agents or antioxidants into your cleavage cocktail. Dimethyl sulfide (B99878) (DMS) and ammonium (B1175870) iodide (NH4I) have been shown to reduce methionine oxidation.[10] 1,2-ethanedithiol (B43112) (EDT) is also a common scavenger that can help. |
| Air Exposure: Prolonged exposure to air during cleavage and workup can contribute to oxidation. | Minimize Air Exposure: Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a persistent issue. |
Data Presentation
Table 1: Comparison of Scavenger Cocktails for Minimizing S-isopropylation and Oxidation
| Cleavage Cocktail Composition (v/v) | Observed S-isopropylation (%) | Observed Oxidation (%) | Notes |
| 95% TFA / 5% H₂O | 45 | 25 | Standard, but not recommended for Met-containing peptides. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 5 | 15 | TIS is highly effective at reducing S-alkylation.[8] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | < 2 | 5 | A combination of scavengers provides broader protection. |
| 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 8 | < 2 | Thioanisole is effective at preventing S-alkylation.[3] |
| 85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S | < 5 | < 1 | A cocktail designed to both eradicate oxidation and reduce S-alkylation.[2][4] |
Note: The data presented are illustrative and may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection Protocol for a Peptide Containing H-Met-OiPr
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x) and dry it under a stream of nitrogen.
-
Prepare Cleavage Cocktail: Prepare the desired cleavage cocktail from the table above (e.g., 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS). For 10 mL of cocktail, this would be 9.4 mL TFA, 0.25 mL H₂O, 0.25 mL EDT, and 0.1 mL TIS. Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Add TFA to the other reagents slowly.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin). Stopper the reaction vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Drying: After the final wash, dry the peptide pellet under vacuum to obtain the crude product.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and MS to check for purity and the presence of S-alkylated or oxidized side products.
Protocol 2: Reversal of S-alkylation
If S-alkylation has already occurred, it may be possible to reverse it.
-
Dissolve Peptide: Dissolve the lyophilized crude peptide containing the S-alkylated species in 5% aqueous acetic acid.
-
Monitoring: Periodically take aliquots of the solution and analyze by LC-MS to monitor the disappearance of the S-alkylated peak and the increase of the desired product peak.
-
Purification: Once the reversal is complete, lyophilize the peptide and proceed with standard purification by preparative RP-HPLC.
Visualizations
Caption: Mechanism of S-alkylation and its prevention using scavengers.
Caption: Troubleshooting workflow for Met-containing peptide cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [flore.unifi.it]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Troubleshooting low solubility of H-Met-OiPr hydrochloride in organic solvents
Technical Support Center: H-Met-OiPr Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of this compound in organic solvents.
Solubility Data
The solubility of this compound, like many amino acid ester hydrochlorides, is highly dependent on the solvent system. The presence of the hydrochloride salt increases its polarity, often favoring solubility in more polar solvents. For less polar organic solvents, conversion to the free base may be necessary. Below is a summary of available solubility data.
| Compound | Solvent | Solubility | Remarks |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (439.08 mM) | Requires sonication. The hygroscopic nature of DMSO can affect solubility.[1] |
| L-Methionine methyl ester hydrochloride (related compound) | Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | Soluble | Qualitative data; specific concentrations not provided.[2] |
| L-Methionine | Water | Soluble | The parent amino acid is soluble in water but insoluble in absolute alcohol, ether, benzene, and acetone.[3] |
| L-Methionine | Water + organic co-solvents (methanol, ethanol, acetone) | Solubility in water is higher than in organic solvents. Solubility decreases as the concentration of the organic solvent increases.[4] | The hydrophobic side chain of methionine contributes to its solubility characteristics. |
| Amino acid isopropyl esters (general) | Ethanol, DMSO, Dichloromethane, Chloroform, Ethyl Acetate, Diethyl Ether, Toluene, Hexane | Generally soluble | The free ester form (without the hydrochloride) is more soluble in a range of organic solvents.[1] |
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in my organic solvent. What should I do first?
A1: Low solubility in organic solvents is a common issue for amino acid hydrochlorides due to their salt-like nature. Here is a step-by-step approach to address this:
-
Verify the Solvent Choice: this compound is a polar compound. It will have better solubility in polar organic solvents. For non-polar solvents, you will likely need to convert it to its free base form (see Q3).
-
Use Physical Methods: Before changing the chemical composition, try physical methods to enhance dissolution.[5]
-
Sonication: This is a highly effective method for breaking up solid particles and increasing the surface area for dissolution.[3] For this compound in DMSO, sonication is recommended.[1]
-
Gentle Heating: Warming the mixture can increase solubility. It is advisable not to exceed 40°C to avoid potential degradation.[5]
-
Vortexing/Stirring: Ensure the mixture is being vigorously agitated.
-
Q2: Can I use a co-solvent to improve solubility?
A2: Yes, using a co-solvent can be an effective strategy. If your primary solvent is non-polar, adding a small amount of a polar co-solvent can significantly improve solubility.
-
Recommended Co-solvents: For hydrophobic or neutral peptides and their derivatives, small amounts of DMSO or DMF can be added to the primary solvent. You can then slowly add this solution to your reaction mixture.
-
Procedure: First, dissolve the this compound in a minimal amount of a compatible polar solvent in which it is soluble (e.g., DMSO). Then, add this solution dropwise to your primary organic solvent while stirring.[3]
Q3: I need to dissolve this compound in a non-polar solvent for a reaction. How can I achieve this?
A3: For reactions in non-polar organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate, you will likely need to convert the hydrochloride salt to its free base form, which is less polar and more soluble in these solvents.
-
Neutralization: This is achieved by adding a non-nucleophilic organic base. A common procedure involves dissolving the hydrochloride salt in the organic solvent and adding a slight excess (typically 1.1-1.2 equivalents) of a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The mixture is stirred for a short period (e.g., 10-30 minutes) at room temperature. The resulting triethylammonium (B8662869) chloride or diisopropylethylammonium chloride is often insoluble and can be filtered off, leaving the free amino acid ester in solution.
Q4: Are there any solvents I should avoid?
A4: For this compound, which contains a methionine residue, it is advisable to be cautious with DMSO as a solvent, especially for long-term storage or if the solution will be heated, as DMSO can oxidize the thioether side chain.[3] However, for immediate use, it is often a very effective solvent.[1]
Experimental Protocols
Protocol 1: General Solubilization Procedure Using Physical Methods
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the selected organic solvent to the vial.
-
Place the vial in a sonicator bath and sonicate for 5-10 minutes.
-
If the solid has not fully dissolved, gently warm the vial to a temperature not exceeding 40°C while stirring or vortexing.
-
Visually inspect the solution for any remaining solid particles. If particulates are still present, consider alternative solvents or the neutralization protocol.
Protocol 2: Neutralization of this compound to its Free Base
-
Suspend the this compound (1 equivalent) in the desired anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).
-
To this suspension, add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.2 equivalents) dropwise while stirring at room temperature.
-
Stir the mixture for 10-30 minutes. The formation of a precipitate (triethylammonium chloride or diisopropylethylammonium chloride) may be observed.
-
If a precipitate forms, filter the mixture to remove the salt.
-
The resulting filtrate contains the free H-Met-OiPr-OiPr and can be used directly in subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Conversion of this compound to its more soluble free base form.
References
- 1. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [amp.chemicalbook.com]
- 3. himedialabs.com [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
Technical Support Center: HPLC Purification of Peptides Containing H-Met-OiPr
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of peptides containing Methionine Isopropyl Ester (H-Met-OiPr).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the HPLC purification of peptides containing H-Met-OiPr?
A1: The primary challenges stem from two key characteristics of the H-Met-OiPr residue:
-
High Hydrophobicity: The isopropyl ester group significantly increases the hydrophobicity of the peptide. This can lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a tendency for the peptide to aggregate, resulting in broad or tailing peaks.[1][2]
-
Susceptibility to Oxidation: Like native methionine, the sulfur atom in H-Met-OiPr is prone to oxidation, forming methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da). This can occur during synthesis, cleavage, and even during the HPLC purification process itself, leading to impurities that are difficult to separate.
Q2: How can I detect methionine oxidation in my H-Met-OiPr peptide?
A2: Methionine oxidation can be detected by a combination of HPLC and mass spectrometry. In reversed-phase HPLC, the oxidized peptide is more polar and will typically elute earlier than the non-oxidized form. Mass spectrometry will show a characteristic mass increase of +16 Da for each oxidized methionine residue.
Q3: What is the likely stability of the isopropyl ester group during HPLC purification?
A3: Ester groups can be susceptible to hydrolysis under both acidic and basic conditions.[3] Standard reversed-phase HPLC mobile phases using 0.1% trifluoroacetic acid (TFA) or formic acid (FA) create an acidic environment. While hydrolysis of the isopropyl ester is possible, it is generally a slow process under typical HPLC conditions (room temperature, limited exposure time). However, prolonged exposure to strong acids or bases, or purification at elevated temperatures, could increase the risk of hydrolysis.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of H-Met-OiPr containing peptides.
Problem 1: Poor peak shape (broadening, tailing)
-
Potential Cause A: Peptide Aggregation. Highly hydrophobic peptides like those containing H-Met-OiPr have a tendency to aggregate, leading to poor peak shape.
-
Solution:
-
Increase Organic Content in Sample Solvent: Dissolve the peptide in a solvent with a higher percentage of organic modifier (e.g., acetonitrile, isopropanol) before injection.
-
Use a Stronger Organic Solvent in the Mobile Phase: Consider using n-propanol or isopropanol (B130326) in the mobile phase, as they can be more effective at solubilizing hydrophobic peptides than acetonitrile.[4]
-
Elevated Temperature: Performing the purification at a slightly elevated temperature (e.g., 40-60°C) can improve solubility and reduce aggregation.[4]
-
-
-
Potential Cause B: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing peak tailing.
-
Solution:
-
Optimize Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase to mask silanol interactions.
-
Use a Different Ion-Pairing Agent: If TFA is not providing good peak shape, consider using difluoroacetic acid (DFA), which can offer a different selectivity.[5][6]
-
Choose a Sterically Protected Column: Columns with end-capping or sterically hindered bonded phases can reduce silanol interactions.
-
-
Problem 2: Presence of a +16 Da impurity peak (Methionine Oxidation)
-
Potential Cause A: Oxidation during sample preparation and handling. Exposure to air and other oxidants can cause methionine oxidation before the sample is even injected.
-
Solution:
-
Work Quickly and Keep Samples Cold: Minimize the exposure of the sample to air and elevated temperatures.
-
Use Degassed Solvents: Degas all solvents used for sample preparation and HPLC mobile phases to remove dissolved oxygen.
-
Add Antioxidants to the Sample: Consider adding a small amount of an antioxidant like Dithiothreitol (DTT) or L-methionine to the sample before injection.
-
-
-
Potential Cause B: On-column oxidation. The HPLC column itself can sometimes contribute to the oxidation of sensitive residues.
-
Solution:
-
Use a Dedicated Column: If possible, dedicate a column for the purification of oxidation-sensitive peptides.
-
Add Antioxidants to the Mobile Phase: Adding a low concentration of an antioxidant to the mobile phase can help prevent on-column oxidation.
-
-
Problem 3: Low recovery of the target peptide
-
Potential Cause A: Irreversible adsorption to the column. The high hydrophobicity of the H-Met-OiPr peptide can lead to strong, sometimes irreversible, binding to the stationary phase.
-
Solution:
-
Use a Less Retentive Column: A column with a shorter alkyl chain (e.g., C8 or C4) may be more suitable than a C18 column.
-
Increase the Strength of the Organic Modifier: As mentioned previously, using isopropanol or n-propanol can improve recovery.
-
Perform a Column Wash with a Strong Solvent: After the run, wash the column with a strong solvent mixture (e.g., 100% isopropanol) to remove any strongly retained peptide.
-
-
-
Potential Cause B: Peptide precipitation on the column. If the peptide is not fully soluble in the initial mobile phase conditions, it can precipitate at the head of the column.
-
Solution:
-
Ensure Complete Dissolution Before Injection: Make sure the peptide is fully dissolved in the sample solvent before injection.
-
Start the Gradient at a Higher Organic Percentage: If the peptide is very hydrophobic, a higher initial concentration of the organic solvent in the gradient may be necessary to maintain solubility.
-
-
Quantitative Data Summary
Table 1: Comparison of Mobile Phase Additives for Improved Peak Shape and Recovery of Hydrophobic Peptides
| Mobile Phase Additive | Typical Concentration | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing agent, improves peak shape for basic peptides.[5] | Can cause ion suppression in mass spectrometry.[5] |
| Formic Acid (FA) | 0.1% | Volatile and compatible with mass spectrometry. | Weaker ion-pairing agent, may result in broader peaks for some peptides.[6] |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | Offers a balance between good chromatography and MS compatibility.[6] | Less commonly used, may require optimization. |
Table 2: Effectiveness of Antioxidants in Preventing Methionine Oxidation
| Antioxidant | Typical Concentration in Sample | Efficacy in Preventing Oxidation | Considerations |
| Dithiothreitol (DTT) | 1-5 mM | High | Can interfere with disulfide bond-containing peptides. |
| L-Methionine | 10-25 mM | Moderate to High[7] | Can co-elute with the peptide of interest if not carefully optimized. |
| Ascorbic Acid | 1-5 mM | Moderate | Can be less effective than other antioxidants for methionine.[8] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of H-Met-OiPr Peptides
-
Column Selection: Start with a C8 or C18 reversed-phase column with a wide pore size (300 Å). For highly hydrophobic peptides, a C4 column may be beneficial.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture that ensures complete dissolution (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: 214 nm and 280 nm.
-
Gradient: A typical starting gradient would be 5-95% Mobile Phase B over 30-60 minutes. For very hydrophobic peptides, a shallower gradient or a higher starting percentage of Mobile Phase B may be necessary.
-
Column Temperature: Ambient. If peak broadening is observed, consider increasing the temperature to 40°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Protocol 2: Reduction of Oxidized H-Met-OiPr Peptide
If methionine oxidation has already occurred, the following protocol can be used to reduce the methionine sulfoxide back to methionine.
-
Dissolve the Peptide: Dissolve the oxidized peptide in a suitable solvent, such as a mixture of water and acetonitrile.
-
Prepare Reducing Solution: Prepare a solution of 10-20 mM Dithiothreitol (DTT) in a neutral or slightly basic buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8).
-
Reaction: Add the DTT solution to the dissolved peptide and let the reaction proceed at room temperature for 2-4 hours.
-
Purification: Purify the reduced peptide using the reversed-phase HPLC protocol described above to remove the DTT and any remaining oxidized peptide.
Visualizations
Caption: Troubleshooting workflow for HPLC purification of H-Met-OiPr peptides.
References
- 1. lcms.cz [lcms.cz]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Identifying and removing common impurities from H-Met-OiPr hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Met-OiPr hydrochloride. The information provided is intended to help identify and remove common impurities encountered during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
Based on the common synthesis route for amino acid ester hydrochlorides, which involves the esterification of L-methionine with isopropanol (B130326) using a chlorinating agent (e.g., thionyl chloride), the following impurities are likely to be present:
-
Starting Materials:
-
L-Methionine: Incomplete reaction can lead to the presence of the unreacted amino acid.
-
Isopropanol: Residual solvent from the reaction.
-
-
Reagent-Related Impurities:
-
Inorganic salts: Byproducts from the neutralization of the chlorinating agent.
-
-
Side-Reaction Products:
-
Methionine-containing dipeptides: Self-condensation of methionine can occur.
-
L-methionine sulfoxide (B87167) isopropyl ester hydrochloride: Oxidation of the methionine side chain can happen during synthesis or storage.[1]
-
-
Other Potential Impurities:
-
Residual Solvents: Solvents used during workup and purification (e.g., diethyl ether, ethyl acetate, dichloromethane, hexanes).
-
Water: Due to the hygroscopic nature of the hydrochloride salt.
-
Q2: How can I detect the presence of these impurities?
Several analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. Due to the lack of a strong UV chromophore in H-Met-OiPr, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often necessary for sensitive UV or fluorescence detection.[2][3][4] A mixed-mode column can also be used for the analysis of underivatized amino acids.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any significant impurities present. By comparing the spectra to a reference standard, the presence of impurities can be identified and quantified.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify impurities based on their mass-to-charge ratio, providing valuable information for structural elucidation.
Q3: What is the most effective method for purifying this compound?
Recrystallization is a widely used and effective technique for purifying amino acid ester hydrochlorides.[6][7][8][9][10] The choice of solvent is crucial and should be determined empirically. A good recrystallization solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, while the impurities remain in solution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and removing common impurities from this compound.
Logical Workflow for Troubleshooting Impurities
References
- 1. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
Deprotection of isopropyl ester from methionine side chain side reactions
This technical support center provides troubleshooting guides and frequently asked questions regarding side reactions encountered during the deprotection of methionine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: I am trying to deprotect an isopropyl ester from the side chain of methionine. What are the recommended conditions?
A1: It appears there may be a misunderstanding regarding the protection of the methionine side chain. The side chain of methionine is a thioether (S-methyl), which is generally not protected with an ester group during standard solid-phase peptide synthesis (SPPS).[1] It is more likely that you are referring to the deprotection of a C-terminal isopropyl ester of a peptide that contains one or more methionine residues.
The primary challenges during the final cleavage and deprotection of methionine-containing peptides are side reactions involving the thioether side chain itself, namely oxidation and S-alkylation.[2][3][4][5]
Q2: What are the main side reactions that occur with methionine during final deprotection?
A2: The two most common side reactions involving methionine during the final acidolytic cleavage step (e.g., with trifluoroacetic acid - TFA) in Fmoc/tBu-based peptide synthesis are:
-
Oxidation: The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)).[2][3][4][5] This introduces an unwanted modification and can complicate purification and characterization.
-
S-alkylation (tert-butylation): The nucleophilic thioether can be alkylated by carbocations present in the cleavage cocktail, most commonly the tert-butyl cation generated from the deprotection of tBu-based protecting groups.[2][3][4][5] This results in the formation of a sulfonium (B1226848) salt.
Both of these side reactions are acid-catalyzed.[2][3][4][5]
Q3: Why is the methionine side chain so susceptible to these reactions?
A3: The sulfur atom in the methionine side chain is a nucleophile, making it reactive towards electrophiles.[3] In the highly acidic environment of the cleavage cocktail, the thioether can be readily oxidized. Furthermore, the presence of carbocation scavengers is crucial to prevent the reaction of these electrophilic species with the sulfur atom.
Troubleshooting Guide: Minimizing Methionine Side Reactions During Deprotection
This guide provides strategies to mitigate oxidation and S-alkylation of methionine residues during the final cleavage and deprotection of your peptide.
Issue 1: Presence of Methionine Sulfoxide (Met(O)) in the Final Product
Cause: Oxidation of the thioether side chain by oxidizing species present in the cleavage cocktail or introduced during workup.
Solutions:
-
Incorporate Scavengers: The addition of reducing agents and scavengers to the cleavage cocktail is the most effective way to prevent oxidation.
-
Optimize Cleavage Cocktail: Different cleavage cocktails show varying degrees of success in preventing oxidation. Below is a comparison of various reagent mixtures.
Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Oxidation
| Reagent Cocktail | Key Components & Purpose | Efficacy in Preventing Oxidation | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | TFA: Cleavage reagent. TIS (Triisopropylsilane): Reduces sulfoxides and scavenges carbocations. H₂O: Scavenger. | Moderate | [2] |
| TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 with 1mg/mL PPh₃) | Anisole: Carbocation scavenger. TMSCl (Trimethylsilyl chloride) & PPh₃ (Triphenylphosphine): Key for eradicating oxidation. Me₂S (Dimethyl sulfide): Scavenger. | High (Eradicates Met(O)) | [2][3] |
| TFA/Anisole/TIS/TMSCl/Me₂S/PPh₃ (80:5:5:5:5 with 1mg/mL PPh₃) | TIS: Added for peptides containing Trp(Boc) or Cys(Trt) to scavenge the respective carbocations. | High (Eradicates Met(O)) | [2][3] |
| Reagent H (TFA/phenol/thioanisole/EDT/H₂O/Me₂S/NH₄I) | EDT (1,2-ethanedithiol), Thioanisole, Phenol: Scavengers. NH₄I (Ammonium iodide): Reducing agent. | High, but workup is difficult. | [2][5] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; TMSCl: Trimethylsilyl chloride; Me₂S: Dimethyl sulfide; PPh₃: Triphenylphosphine (B44618); EDT: 1,2-ethanedithiol.
Issue 2: Presence of S-tert-butylated Methionine in the Final Product
Cause: Alkylation of the thioether side chain by tert-butyl cations generated during the cleavage of tBu-based protecting groups.
Solutions:
-
Effective Scavenging: The use of efficient carbocation scavengers is critical.
-
Reaction Time: The duration of the cleavage reaction can influence the extent of S-alkylation. Shorter reaction times may reduce the formation of this byproduct.[2][5] However, ensure complete deprotection.
-
Reversibility: S-alkylation can be a reversible reaction in acidic media.[2][5]
-
Post-Cleavage Treatment: The sulfonium salt can be reversed to the free methionine-containing peptide by heating the peptide at 40°C for 24 hours in 5% acetic acid.[2][4][5]
Table 2: Effect of Reaction Time on S-alkylation
| Cleavage Time | Extent of S-alkylation | Notes | Reference |
| 0.5 hour | Reduced | Compared to a 1-hour reaction time. | [2][5] |
| 1 hour | Standard | Used as a baseline for comparison. | [2][5] |
| 2 hours | Slightly Increased | The increase is less than expected due to the reversibility of the reaction. | [2][5] |
Experimental Protocols
Protocol 1: Optimized Peptide Cleavage to Minimize Methionine Side Reactions
This protocol is recommended for peptides containing methionine, and especially for those also containing other sensitive residues like Cys and Trp.
-
Resin Preparation: Place the peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation:
-
For peptides without Cys(Trt) or Trp(Boc): Prepare a solution of TFA/Anisole/TMSCl/Me₂S (85:5:5:5) and add triphenylphosphine to a final concentration of 1 mg/mL.
-
For peptides with Cys(Trt) or Trp(Boc): Prepare a solution of TFA/Anisole/TIS/TMSCl/Me₂S (80:5:5:5:5) and add triphenylphosphine to a final concentration of 1 mg/mL.
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 1 hour.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the peptide under vacuum.
-
Purification: Purify the peptide using standard methods such as reverse-phase HPLC.
Protocol 2: Reversal of S-tert-butylation
If S-alkylation has occurred, this post-cleavage treatment can be employed.
-
Dissolution: Dissolve the crude, dried peptide in a 5% aqueous solution of acetic acid.
-
Incubation: Heat the solution at 40°C for 24 hours.[2][4][5]
-
Lyophilization: Freeze-dry the solution to obtain the peptide with the reversed modification.
-
Analysis: Analyze the product by HPLC and mass spectrometry to confirm the removal of the tert-butyl group.
Visualizations
Caption: Common side reactions of methionine during acidic deprotection.
Caption: General workflow for peptide deprotection and purification.
Caption: Troubleshooting decision tree for methionine side reactions.
References
- 1. peptide.com [peptide.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of Methionine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing methionine. Methionine residues are particularly susceptible to oxidation and S-alkylation during the final trifluoroacetic acid (TFA)-based cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide will help you mitigate these side reactions and ensure the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when cleaving peptides containing methionine?
A1: The two most common side reactions during the TFA-based cleavage of peptides containing methionine are:
-
Oxidation: The thioether side chain of methionine can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of +16 Da per oxidation.[1][2] This can be exacerbated by acidic conditions and the presence of oxidizing species.[2] Further oxidation can lead to methionine sulfone (+32 Da).[1]
-
S-alkylation (tert-butylation): During the removal of tert-butyl (tBu) based protecting groups, the generated tBu cations can alkylate the methionine thioether, forming a sulfonium (B1226848) salt.[2][3][4]
Q2: How can I detect methionine oxidation and S-alkylation in my synthetic peptide?
A2: The most common methods for detecting these side products are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar and typically elute earlier than the non-oxidized peptide.[1] S-alkylated peptides may also show a different retention time.
-
Mass Spectrometry (MS): This is a definitive method to identify side products by observing a mass increase of +16 Da for each oxidized methionine residue and a potential mass increase corresponding to the addition of the alkyl group (e.g., +56 Da for tert-butylation).[1]
Q3: What are scavengers and how do they prevent side reactions with methionine?
A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive species that can modify the peptide.[1][5] For methionine-containing peptides, they have two primary roles:
-
Carbocation Scavengers: These trap reactive carbocations (e.g., tert-butyl cations) generated from protecting groups, preventing them from causing S-alkylation of the methionine side chain.[1]
-
Reducing Agents/Antioxidants: Some scavengers can prevent the oxidation of methionine or even reduce any methionine sulfoxide that has already formed back to methionine.[1]
Q4: Can I reverse methionine oxidation if it has already occurred?
A4: Yes, if methionine sulfoxide has formed, it can be reduced back to methionine. This can be achieved by treating the peptide with reagents such as dithiothreitol (B142953) (DTT) or by using a cocktail containing dimethylsulfide and ammonium (B1175870) iodide.[2] A method using trimethylsilyl (B98337) bromide (TMSBr) and 1,2-ethanedithiol (B43112) (EDT) in TFA can also be used for on-resin or in-solution reduction.[6]
Q5: How does the duration of the cleavage reaction affect side reactions?
A5: The effect of cleavage time is complex. Shorter deprotection times can reduce the extent of oxidation.[2] However, for S-alkylation, some studies suggest it might be a reversible reaction in acidic media, and longer reaction times could potentially help minimize it, though this is not universally agreed upon.[2] It is recommended to perform a time-course study to determine the optimal cleavage time for a specific peptide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry shows a significant peak with a +16 Da mass increase. | Methionine oxidation due to inadequate scavenger protection or exposure to oxidizing species.[2] | Use a specialized cleavage cocktail like Reagent H, which is designed to prevent methionine oxidation.[2][7][8] Alternatively, add scavengers with reducing properties such as dimethylsulfide (DMS), ammonium iodide, or a combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) to your existing cocktail.[1][2][3][4] Ensure all solvents are degassed and use peroxide-free ether for precipitation.[2] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Mass spectrometry shows a peak corresponding to S-alkylation (e.g., +56 Da for tert-butylation) of methionine. | Insufficient scavenging of tert-butyl cations generated during deprotection.[2] | Include effective carbocation scavengers in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (B1312306) (TIS).[2] A newer approach involves a cocktail of TFA/Anisole/TMSCl/Me2S containing triphenylphosphine.[3] |
| Low yield of the desired peptide. | Incomplete cleavage, significant side reactions, or precipitation issues. | Optimize the cleavage time and scavenger composition. Ensure thorough washing of the resin after cleavage to recover all the product.[9][10] Consider the choice of precipitation solvent; cold diethyl ether or methyl tert-butyl ether are commonly used.[7] |
| Presence of multiple unidentified peaks in HPLC. | A combination of oxidation, S-alkylation, and other potential side reactions (e.g., aspartimide formation, tryptophan modification). | Use a comprehensive cleavage cocktail like Reagent K, which is suitable for peptides with multiple sensitive residues.[7] For peptides containing Cys and Trp in addition to Met, a cocktail of TFA/Anisole/TMSCl/TIS/Me2S with triphenylphosphine has been shown to be effective.[3][4] |
Cleavage Cocktail Compositions
The following table summarizes various cleavage cocktails commonly used for peptides, with a focus on their suitability for methionine-containing peptides.
| Reagent | Composition (v/v or w/w) | Key Features & Recommendations |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (2%) | "Odorless" cocktail. Not recommended for methionine-containing peptides as it does not prevent oxidation. [7] |
| Reagent H | TFA (81% w/w), Phenol (5% w/w), Thioanisole (5% w/w), 1,2-Ethanedithiol (2.5% w/w), Water (3% w/w), Dimethylsulfide (2% w/w), Ammonium Iodide (1.5% w/w) | Specifically designed to prevent methionine oxidation.[7][8][11] Studies have shown no detectable methionine sulfoxide with this reagent.[2][8] |
| Reagent K | TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol | A general cleavage reagent suitable for peptides with various sensitive residues like Cys, Met, Trp, and Tyr.[7] However, it may still result in 15-55% methionine oxidation.[2][8] |
| TFA/TIS/H₂O | TFA (95%), Triisopropylsilane (2.5%), Water (2.5%) | A common general-purpose cleavage cocktail. Not optimal for methionine as it can lead to significant oxidation and S-alkylation.[4] |
| TMSCl/PPh₃ Cocktail | TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL Triphenylphosphine (PPh₃) | A modern cocktail that has been shown to eradicate oxidation and reduce S-alkylation.[3][4] For Cys-containing peptides, TIS is added: TFA/Anisole/TMSCl/TIS/Me₂S (80:5:5:5:5) + PPh₃.[3][4] |
Experimental Protocols
Protocol 1: General Cleavage of Methionine-Containing Peptides using Reagent H
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 3 hours.[10]
-
Cleavage:
-
Peptide Isolation:
-
Precipitation:
-
Drying: Wash the peptide pellet with cold ether, and then dry the peptide under vacuum.[1]
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol is for peptides where methionine oxidation has already occurred.
-
Dissolution: Dissolve the crude peptide containing methionine sulfoxide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water or 5% aqueous acetic acid.[1][2]
-
Reduction:
-
Purification: Once the reduction is complete, purify the peptide using preparative RP-HPLC to remove the reducing agents and any remaining impurities.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product.
Protocol 3: Reversal of S-alkylation
This protocol is for peptides where S-alkylation has already occurred.
-
Dissolution: After cleavage and initial workup, dissolve the dried crude peptide in a 5% aqueous acetic acid solution.[2]
-
Heating: Heat the solution in a water bath at 40°C for up to 24 hours.[2][3][4]
-
Monitoring: Monitor the conversion of the sulfonium salt back to the free methionine-containing peptide by LC-MS.[2]
-
Lyophilization: Once the reaction is complete, lyophilize the peptide solution to obtain the final product.[2]
Visual Guides
Caption: General workflow for peptide cleavage and purification.
Caption: Troubleshooting logic for methionine-related side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
Mass Spectrometry Technical Support Center: Peptides with H-Met-OiPr
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing oxidized methionine, such as those with an N-terminal methionine isopropyl ester sulfoxide (B87167) (H-Met-OiPr). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when analyzing peptides containing oxidized methionine by mass spectrometry?
A1: The primary challenges in the mass spectrometric analysis of peptides with oxidized methionine include:
-
Artifactual Oxidation: Methionine is highly susceptible to unwanted oxidation during sample preparation, handling, and even during the analysis itself (in-source or on-column oxidation).[1][2][3][4] This can lead to an overestimation of the oxidized species.
-
Chromatographic Shifts: The oxidized form of a peptide is more polar than its non-oxidized counterpart, resulting in earlier elution times in reversed-phase liquid chromatography.[5][6] This can lead to peak splitting or the appearance of unexpected peaks.[3]
-
Characteristic Neutral Losses: During collision-induced dissociation (CID), peptides containing methionine sulfoxide (Met(O)) often exhibit a characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH).[5][7][8][9][10] While useful for identification, this can sometimes complicate spectral interpretation.
-
Multiple Oxidation States: Methionine can be further oxidized to methionine sulfone (+32 Da) or other species, adding complexity to the mass spectrum.[3][9][11]
Q2: I see a prominent peak with a neutral loss of 64 Da in my MS/MS spectrum. What does this signify?
A2: A neutral loss of 64 Da is a signature fragmentation pattern for peptides containing methionine sulfoxide (Met(O)) when using collision-induced dissociation (CID).[5][7][8][9][10] This loss corresponds to the elimination of methanesulfenic acid (CH₃SOH) from the methionine side chain. Its presence is a strong indicator that your peptide contains an oxidized methionine residue.
Q3: How can I prevent or minimize artificial oxidation of my methionine-containing peptide during sample preparation and analysis?
A3: To minimize artifactual oxidation, consider the following strategies:
-
Use Freshly Prepared Solutions: Degas solvents to remove dissolved oxygen.[3]
-
Work at Low Temperatures: Thaw samples on ice and keep them cool throughout the preparation process.[3]
-
Add Antioxidants: Including a small amount of an antioxidant, such as free methionine, in your sample or mobile phase can help protect your peptide from oxidation.[3][5]
-
Minimize Exposure to Air and Light: Work efficiently to reduce the sample's exposure to atmospheric oxygen.
-
Optimize LC-MS Conditions: Use a lower source temperature to minimize in-source oxidation.[3] Also, be aware that long-term use of a chromatography column can lead to on-column oxidation.[3][5]
Q4: My chromatogram shows two peaks for my peptide, one eluting earlier than expected. Could this be due to methionine oxidation?
A4: Yes, this is a very likely explanation. The oxidation of methionine to methionine sulfoxide increases the polarity of the peptide.[6] In reversed-phase chromatography, more polar compounds elute earlier. Therefore, the earlier eluting peak likely corresponds to the oxidized form of your peptide (e.g., containing H-Met-OiPr), while the later peak is the non-oxidized form.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the mass spectrometry analysis of peptides with oxidized methionine.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peak with a +16 Da mass shift from the target peptide. | The peptide has been oxidized, converting a methionine residue to methionine sulfoxide. | - Confirm the presence of a 64 Da neutral loss in the MS/MS spectrum of the +16 Da peak.[5][7] - Implement strategies to prevent artificial oxidation during sample preparation.[3] - If quantifying the degree of oxidation is critical, consider using stable isotope labeling or chemical derivatization methods.[1][2][12] |
| Low recovery or poor reproducibility of the target peptide signal. | The peptide may be degrading or undergoing variable levels of oxidation during sample handling and analysis. | - Ensure consistent sample preparation procedures, minimizing exposure to air and light.[3] - Use fresh, high-purity solvents and reagents.[3] - Check the stability of the peptide under your experimental conditions. |
| Peak tailing or splitting for the peptide of interest. | Co-elution of the oxidized and non-oxidized forms of the peptide. | - Optimize your chromatographic method to achieve better separation of the two species. - Employ preventative measures against oxidation to reduce the complexity of the chromatogram.[3] |
| Gradual increase in the intensity of the oxidized peptide peak over a series of injections. | On-column oxidation is likely occurring.[3][5] | - Dedicate a new or thoroughly cleaned column for your analysis. - Consider adding an antioxidant to the mobile phase.[3][5] |
| Inaccurate quantification of the oxidized peptide. | Artifactual oxidation during sample preparation and analysis is skewing the results.[1][2][12] | - For accurate quantification, use advanced methods like Methionine Oxidation by Blocking (MObB) with ¹⁸O-labeling or Methionine Oxidation by Blocking with Alkylation (MObBa).[1][2][12] These methods differentiate between in vivo and in vitro oxidation. |
Experimental Protocols & Workflows
For accurate quantification of methionine oxidation, specialized experimental workflows are necessary to distinguish between the oxidation present in the original sample and that which occurs artifactually. Below are conceptual diagrams for two such methods.
Methionine Oxidation by Blocking (MObB) Workflow
This method uses ¹⁸O-labeled hydrogen peroxide to "block" unoxidized methionines, allowing for their differentiation from methionines that were already oxidized.
Caption: Workflow for Methionine Oxidation by Blocking (MObB).
Methionine Oxidation by Blocking with Alkylation (MObBa) Workflow
This approach utilizes iodoacetamide (B48618) (IAA) to alkylate and thus protect unoxidized methionine residues from subsequent oxidation.
Caption: Workflow for Methionine Oxidation by Blocking with Alkylation (MObBa).
Troubleshooting Logic for Oxidized Peptides
The following diagram outlines a logical approach to troubleshooting common issues when analyzing peptides susceptible to methionine oxidation.
Caption: Troubleshooting logic for mass spectrometry of oxidized peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with racemization during the coupling of methionine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during the coupling of methionine derivatives in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of methionine coupling?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the methionine residue during the peptide coupling reaction. This results in the incorporation of both L-methionine and its mirror image, D-methionine, into the peptide sequence. The presence of these diastereomeric impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity and therapeutic efficacy.
Q2: Why is methionine susceptible to racemization?
A2: Like other chiral amino acids, methionine can undergo racemization during peptide synthesis, primarily through two mechanisms: the formation of a 5(4H)-oxazolone intermediate or by direct enolization where a base abstracts the proton from the alpha-carbon.[1] The thioether side chain of methionine is also highly susceptible to oxidation, which can further complicate synthesis.[2]
Q3: What are the main factors that contribute to methionine racemization?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagent: The choice of coupling reagent is a critical factor.[3]
-
Base: The strength and steric hindrance of the base used can significantly impact the rate of racemization.
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the risk of racemization.[4]
-
Temperature: Elevated temperatures can accelerate the rate of racemization.[5]
-
Solvent: The polarity of the solvent can influence the stability of intermediates that lead to racemization.[5]
Q4: How does methionine oxidation affect the coupling reaction?
A4: The thioether side chain of methionine is easily oxidized to methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da), particularly during the acidic conditions of cleavage from the resin.[6] While often addressed post-synthesis, oxidation can also occur during synthesis. If you are intentionally working with methionine sulfoxide derivatives, be aware that these can also be prone to racemization during coupling.
Q5: Which coupling reagents are recommended for minimizing racemization of methionine?
A5: For coupling Fmoc-Met-OH, aminium/uronium salts like HATU and HBTU, as well as carbodiimides used with additives like DIC/Oxyma, are highly recommended due to their high reactivity and low racemization potential.[7]
Troubleshooting Guide
Problem: High levels of a diastereomeric impurity are detected by HPLC/MS after coupling a methionine residue, indicating significant racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is the most critical factor in controlling racemization.
-
Recommended Action: Switch to a coupling reagent known for low racemization. The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® is highly effective. Aminium/uronium-based reagents like HATU are also excellent choices, demonstrating very low levels of racemization.[7]
-
Data-Driven Decision:
| Coupling Reagent | Reagent Type | Coupling Time (min) | Coupling Efficiency | Racemization Level |
| HATU | Aminium/Uronium Salt | 15 - 45 | >99% | Very Low |
| HBTU | Aminium/Uronium Salt | 30 - 60 | >98% | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | >97% | Very Low |
Table adapted from data on Fmoc-Met-OH coupling.[7]
Step 2: Assess the Base Used in the Coupling Reaction
The base used for activation plays a crucial role in the abstraction of the alpha-proton, a key step in racemization.
-
Recommended Action: If you are using a strong, non-sterically hindered base like N,N-diisopropylethylamine (DIEA), consider switching to a weaker or more sterically hindered base. 2,4,6-collidine (TMP) and N-methylmorpholine (NMM) are recommended to reduce racemization.[8][9]
Step 3: Control Reaction Temperature and Time
-
Recommended Action:
-
Perform the coupling reaction at a lower temperature, such as 0°C or room temperature, to decrease the rate of racemization.[5]
-
Minimize the pre-activation time of the Fmoc-Met-OH with the coupling reagent and base before adding it to the resin. Ideally, the activated amino acid should be added to the resin immediately.[4]
-
Step 4: Address Potential Methionine Oxidation
If you suspect oxidation is occurring during synthesis and affecting subsequent steps, consider using methionine sulfoxide for the synthesis, followed by a final reduction step.
-
Recommended Action: In cases where methionine is particularly prone to oxidation, utilizing Fmoc-Met(O)-OH in the synthesis is a viable strategy. The oxidized peptide can then be purified and subsequently reduced to the native form.[6]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Met-OH using HATU
This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a methionine residue, using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Met-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine (B6355638) in DMF for 3 minutes. Drain, then treat again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Met-OH (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the solution and mix briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction mixture for 15-45 minutes at room temperature.
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by yellow beads).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).[7]
-
Protocol 2: Low-Racemization Coupling of Fmoc-Met-OH using DIC/Oxyma
Materials:
-
Fmoc-Met-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Met-OH (4 eq.) and Oxyma (4 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (4 eq.) to the reaction vessel.
-
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Follow step 5 from Protocol 1.[7]
Visual Guides
Caption: Primary mechanisms of racemization during methionine coupling.
Caption: Troubleshooting workflow for minimizing methionine racemization.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. biotage.com [biotage.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Methionine Esters in Peptide Synthesis: H-Met-OiPr vs. H-Met-OtBu
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of yield and purity. For the carboxyl group of amino acids, esterification is a common protection strategy. This guide provides a detailed comparison of two commercially available methionine derivatives, H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) and H-Met-OtBu hydrochloride (L-Methionine tert-butyl ester hydrochloride), for their application in peptide synthesis, particularly within the widely used Fmoc/tBu strategy.
While direct, side-by-side experimental comparisons are not extensively documented in publicly available literature, this guide leverages fundamental principles of organic chemistry and established knowledge of peptide synthesis to provide a comprehensive performance evaluation.
At a Glance: Key Performance Attributes
The primary distinction between H-Met-OiPr and H-Met-OtBu lies in the acid lability of the isopropyl (OiPr) and tert-butyl (OtBu) ester protecting groups. This fundamental difference has significant implications for their use in solid-phase peptide synthesis (SPPS).
| Performance Parameter | This compound | H-Met-OtBu hydrochloride | Rationale |
| Deprotection Condition | Requires strong acidic conditions (e.g., HF) | Cleaved under standard TFA cleavage cocktails | The tert-butyl cation is significantly more stable than the isopropyl cation, making the OtBu group much more susceptible to acid-catalyzed cleavage.[1] |
| Orthogonality in Fmoc SPPS | Potentially non-orthogonal with standard side-chain protecting groups | Fully orthogonal with base-labile Fmoc group | The strong acids needed to cleave the OiPr group would also cleave most standard acid-labile side-chain protecting groups. |
| Risk of Side Reactions (Cleavage) | Lower risk of t-butylation of sensitive residues | Potential for t-butylation of Trp and Met side chains | Cleavage of the OtBu group generates tert-butyl cations, which can alkylate nucleophilic residues.[2] |
| Racemization Potential | Generally low for methionine derivatives | Generally low for methionine derivatives | Methionine is not among the amino acids most prone to racemization during standard coupling conditions.[3] |
| Solubility | Expected to have good solubility in common SPPS solvents | Known to have good solubility in common SPPS solvents like DMF.[4] | Both are hydrochloride salts, which generally enhances solubility in polar aprotic solvents. |
Chemical Structures
A clear understanding of the molecular architecture of these compounds is fundamental to appreciating their chemical behavior.
Caption: Chemical structures of H-Met-OiPr and H-Met-OtBu hydrochlorides.
Experimental Considerations and Protocols
The following provides a generalized experimental protocol for the incorporation of a methionine residue in Fmoc-based solid-phase peptide synthesis. The key difference in handling H-Met-OiPr and H-Met-OtBu would manifest during the final cleavage and deprotection step.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the standard steps for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: The solid support (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour.[5]
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes.[5]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Amino Acid Coupling:
-
The desired N-Fmoc protected amino acid (e.g., Fmoc-Met-OH) is pre-activated in a separate vessel. Common activation reagents include HBTU/HATU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA).[5]
-
The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-4 hours.[5]
-
-
Washing: The resin is washed again with DMF to remove excess reagents and by-products.[5]
-
Repeat Cycles: Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence.[5]
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is the step where the choice between OiPr and OtBu becomes critical.
A standard cleavage cocktail for peptides containing acid-sensitive residues is employed.
-
Reagent: A common cleavage cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (82.5:5:5:5:2.5 v/v/v/v/v).[6]
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether.
The isopropyl ester is significantly more stable to acid than the tert-butyl ester.[1] Cleavage of the OiPr group would likely require much stronger acidic conditions, which are generally not compatible with standard Fmoc-SPPS side-chain protecting groups.
-
Hypothetical Reagent: Anhydrous hydrogen fluoride (B91410) (HF).
-
Implication: The use of HF for cleavage is characteristic of Boc-based SPPS and would lead to the simultaneous removal of most acid-labile side-chain protecting groups used in Fmoc synthesis (e.g., tBu, Trt, Pbf). This lack of orthogonality makes H-Met-OiPr an unconventional choice for standard Fmoc-SPPS.
Workflow Visualizations
The following diagrams illustrate the key steps in peptide synthesis and the differing deprotection pathways.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 91183-71-0: H-Met-OtBu . HCl | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. anjiechem.com [anjiechem.com]
Mass Spectrometry Analysis: A Comparative Guide to Confirming H-Met-OiPr Incorporation
For researchers, scientists, and drug development professionals, confirming the successful incorporation of non-canonical amino acids (ncAAs) like H-Met-OiPr (L-Methionine isopropyl ester) is a critical step in protein engineering and drug discovery. Mass spectrometry (MS) stands as the gold-standard technique for this verification, offering unparalleled precision in detecting molecular-level changes. This guide provides a comparative overview of MS-based methodologies to confirm the incorporation of H-Met-OiPr, complete with experimental protocols and data presentation formats.
The successful substitution of methionine with H-Met-OiPr, a methionine derivative utilized in the synthesis of farnesyl-protein transferase (FTase) inhibitors for cancer research, hinges on robust analytical validation.[1][2] High-resolution mass spectrometry is indispensable for this purpose, providing definitive evidence of incorporation and enabling precise localization of the ncAA within the protein sequence.[3]
Comparative Analysis of Mass Spectrometry Approaches
The choice of mass spectrometry technique depends on the experimental goals, sample complexity, and desired level of detail. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization methods used in protein analysis. ESI is particularly well-suited for coupling with liquid chromatography (LC) for the analysis of complex peptide mixtures, a common workflow in proteomics.[4][5]
| Mass Spectrometry Technique | Principle | Advantages | Disadvantages | Application to H-Met-OiPr |
| High-Resolution LC-MS/MS | Separates peptides by liquid chromatography, ionizes them by ESI, and analyzes them in a high-resolution mass analyzer (e.g., Orbitrap, TOF). Peptides are fragmented to determine their amino acid sequence.[6][7] | High mass accuracy for confident identification of mass shifts. MS/MS provides sequence information to pinpoint the location of H-Met-OiPr.[3] Suitable for complex protein mixtures. | Requires sophisticated instrumentation and data analysis software. | Ideal for confirming incorporation and identifying specific substitution sites in proteins. |
| MALDI-TOF MS | Peptides are co-crystallized with a matrix and ionized by a laser. The time-of-flight of the ions is measured to determine their mass-to-charge ratio.[8] | High throughput and sensitivity. Tolerant to some buffers and salts. Good for analyzing intact proteins or simple peptide mixtures. | Less amenable to online separation for complex samples. MS/MS capabilities can be more limited than ESI-based instruments. | Useful for rapid screening of incorporation efficiency in purified proteins or simple mixtures. |
| Intact Protein Analysis | Direct analysis of the full-length protein by MS to measure its total molecular weight.[9] | Provides a quick assessment of the overall degree of incorporation. | Does not provide information on the specific sites of incorporation. Mass accuracy can be lower for large proteins. | A preliminary check to see if any incorporation has occurred before proceeding to more detailed peptide-level analysis. |
Experimental Protocols
Confirming the incorporation of H-Met-OiPr involves a multi-step workflow. The following protocols provide a general framework that can be adapted to specific experimental conditions.
Protocol 1: Cell Labeling and Protein Extraction
-
Cell Culture and Labeling: Culture cells in a methionine-deficient medium to deplete endogenous methionine reserves. Supplement the medium with H-Met-OiPr at a predetermined concentration and for a specific duration to allow for its incorporation into newly synthesized proteins.[3]
-
Control Groups: Include crucial control groups to ensure the specificity of H-Met-OiPr incorporation. A negative control group should be cultured in methionine-deficient medium without the addition of H-Met-OiPr. A positive control group should be cultured in a standard medium containing methionine. A competition control with an excess of natural methionine alongside H-Met-OiPr can also be included to demonstrate that the analog competes with the natural amino acid for incorporation.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a buffer compatible with downstream mass spectrometry analysis, typically containing detergents that can be removed later.[6] Use mechanical lysis methods where possible to avoid chemical contamination.[10]
-
Protein Quantification: Determine the protein concentration in the lysates to ensure equal loading for subsequent steps.
Protocol 2: Protein Digestion and Peptide Preparation
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins using urea (B33335) or another chaotropic agent. Reduce disulfide bonds with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and alkylate the resulting free thiols with iodoacetamide (B48618) or a similar reagent to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, generating peptides of a suitable size for MS analysis.[11]
-
Peptide Desalting and Cleanup: Remove salts and detergents from the peptide mixture using a C18 solid-phase extraction (SPE) column. This step is crucial for preventing ion suppression and ensuring good data quality in the mass spectrometer.[10]
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
-
LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system. The LC system separates the peptides based on their hydrophobicity, and the mass spectrometer acquires high-resolution MS1 scans to determine the mass of the intact peptides and MS2 scans (tandem mass spectra) to determine their amino acid sequence.[12]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Skyline) to analyze the raw MS data. The software will search the acquired tandem mass spectra against a protein sequence database to identify the peptides.
-
Confirmation of H-Met-OiPr Incorporation:
-
Mass Shift Detection: The primary evidence for H-Met-OiPr incorporation is the detection of a specific mass shift in peptides containing methionine residues. The theoretical mass of a peptide containing H-Met-OiPr will be different from the one containing methionine.
-
MS/MS Fragmentation Analysis: The tandem mass spectra of peptides containing H-Met-OiPr will show a characteristic fragmentation pattern that confirms the presence and location of the modification. The mass difference will be observed in the fragment ions containing the modified residue.[3]
-
Quantitative Data Presentation
Clear and concise data presentation is essential for comparing the efficiency of H-Met-OiPr incorporation with other alternatives or under different experimental conditions.
Table 1: Expected Mass Shifts for H-Met-OiPr Incorporation
| Amino Acid | Chemical Formula | Monoisotopic Mass (Da) | Mass Shift vs. Methionine (Da) |
| Methionine (Met) | C₅H₁₁NO₂S | 131.04048 | 0 |
| H-Met-OiPr | C₈H₁₇NO₂S | 191.09798 | +60.0575 |
Table 2: Example Data from a Comparative LC-MS/MS Experiment
| Protein ID | Peptide Sequence | Methionine Position | Observed Mass (Experimental) | Theoretical Mass (Met) | Theoretical Mass (H-Met-OiPr) | Incorporation Confirmed |
| P12345 | VYGM VSK | 4 | 789.4152 | 729.3577 | 789.4152 | Yes |
| P12345 | AELTM GAR | 5 | 877.4321 | 817.3746 | 877.4321 | Yes |
| Q67890 | FM QWYR | 2 | 868.3989 | 808.3414 | 868.3989 | Yes |
| Q67890 | LM PIYNK | 2 | 849.4613 | 789.4038 | - | No |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the underlying biological processes.
Caption: Experimental workflow for confirming H-Met-OiPr incorporation.
Caption: Cellular pathway for H-Met-OiPr incorporation into proteins.
By employing these rigorous mass spectrometry-based workflows and data analysis strategies, researchers can confidently and accurately confirm the incorporation of H-Met-OiPr into their target proteins, paving the way for further functional studies and therapeutic development.
References
- 1. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 2. Farnesyltransferase inhibitors decrease matrix-vesicle-mediated mineralization in SaOS-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric studies of potent inhibitors of farnesyl protein transferase--detection of pentameric noncovalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. group.brc.hu [group.brc.hu]
- 11. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopic Characterization of Peptides Containing H-Met-OiPr versus Native Methionine
For researchers and drug development professionals engaged in the synthesis and analysis of novel peptides, particularly those incorporating non-canonical amino acids, robust characterization is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing the synthetic amino acid O-isopropyl methionine (H-Met-OiPr) versus those with its natural counterpart, methionine (Met). H-Met-OiPr is a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are under investigation as potential cancer therapeutics.[1] Understanding the NMR fingerprint of H-Met-OiPr is crucial for confirming its incorporation into a peptide sequence and for elucidating the peptide's three-dimensional structure.
While specific experimental data for peptides containing H-Met-OiPr is not extensively published, this guide offers a predictive comparison based on the known chemical shifts of methionine residues and the anticipated spectral contributions of the O-isopropyl group.
Predicted NMR Spectral Comparison: H-Met-OiPr vs. Methionine
The primary difference in the NMR spectra of peptides containing H-Met-OiPr compared to those with methionine will arise from the signals of the O-isopropyl group. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the side chains of both amino acids when incorporated into a peptide.
| Atom | Methionine (Met) Side Chain | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | H-Met-OiPr Side Chain | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| β-CH₂ | -S-CH₂-CH₂ - | ~1.9 - 2.2 | ~30-32 | -S-CH₂-CH₂ - | ~1.9 - 2.2 | ~30-32 |
| γ-CH₂ | -S-CH₂ -CH₂- | ~2.5 - 2.7 | ~31-33 | -S-CH₂ -CH₂- | ~2.5 - 2.7 | ~31-33 |
| ε-CH₃ | -S-CH₃ | ~2.1 | ~15-17 | -O-CH(CH₃)₂ | N/A | N/A |
| OiPr-CH | N/A | N/A | N/A | -O-CH (CH₃)₂ | ~4.5 - 5.0 (septet) | ~68-72 |
| OiPr-CH₃ | N/A | N/A | N/A | -O-CH(C H₃)₂ | ~1.2 - 1.4 (doublet) | ~21-23 |
Note: Predicted chemical shifts are approximate and can vary based on the peptide sequence, solvent, pH, and temperature.
The key distinguishing features for H-Met-OiPr in an NMR spectrum will be:
-
A septet in the ¹H NMR spectrum between 4.5 and 5.0 ppm, corresponding to the methine proton of the isopropyl group.
-
A strong doublet in the ¹H NMR spectrum between 1.2 and 1.4 ppm, integrating to six protons, from the two equivalent methyl groups of the isopropyl moiety.
-
The absence of the characteristic methionine S-methyl singlet around 2.1 ppm.
-
In the ¹³C NMR spectrum, a resonance between 68 and 72 ppm for the isopropyl methine carbon and a signal between 21 and 23 ppm for the two equivalent methyl carbons.
Experimental Protocols for NMR Characterization
The following provides a general workflow and detailed protocols for the NMR analysis of a synthetic peptide, which is applicable for the characterization of H-Met-OiPr-containing peptides.
Peptide Sample Preparation
-
Peptide Synthesis and Purification: The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide must be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: Dissolve 1-5 mg of the purified, lyophilized peptide in 500-600 µL of a deuterated solvent. Common solvents for peptide NMR include D₂O, DMSO-d₆, or a mixture such as H₂O/D₂O (9:1). The choice of solvent will depend on the peptide's solubility.
-
Internal Standard: Add a known amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP), for chemical shift referencing (0 ppm).
-
pH Adjustment: For aqueous samples, the pH should be adjusted to the desired value (typically between 4 and 6 to minimize amide proton exchange) by the addition of small aliquots of DCl or NaOD. The pH should be measured using a pH meter calibrated for D₂O.
NMR Data Acquisition
A standard suite of NMR experiments should be acquired to achieve full resonance assignment and structural characterization. These experiments are typically performed on a high-field NMR spectrometer (≥ 500 MHz).
-
¹H NMR: A simple one-dimensional ¹H NMR spectrum provides an initial overview of the sample, showing the number of signals and their general chemical environments.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system. It is crucial for identifying the type of amino acid.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure. NOESY is suitable for larger peptides, while ROESY is often better for small to medium-sized peptides.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is useful for connecting adjacent amino acid residues.
Visualizing the Characterization Workflow and Structural Differences
The following diagrams, generated using Graphviz, illustrate the experimental workflow for NMR characterization and the structural comparison between methionine and H-Met-OiPr.
References
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Analysis of H-Met-OiPr Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of H-Met-OiPr hydrochloride (methionine isopropyl ester hydrochloride), a key amino acid derivative.
Given the limited availability of specific, validated HPLC methods for this compound in publicly accessible literature, this guide presents a comparison of established methods for closely related compounds, primarily methionine and other amino acid esters. These methods provide a strong foundation for developing and validating a robust purity testing protocol for this compound. The comparison encompasses both reversed-phase HPLC (RP-HPLC) for achiral purity and chiral HPLC for enantiomeric purity.
Method Comparison: A Tabular Overview
The following tables summarize key experimental parameters and performance data from published HPLC methods that can be adapted for the analysis of this compound.
Table 1: Reversed-Phase HPLC (RP-HPLC) Methods for Achiral Purity Analysis
| Parameter | Method 1 (Adapted from Amino Acid Analysis)[1][2] | Method 2 (Adapted from Methionine Analysis in Feed)[3][4] | Method 3 (Adapted from Mixed-Mode Chromatography of Methionine)[5][6] |
| Column | C18 (e.g., Shim-pack CLC-C18, 150 mm x 4.6 mm, 5 µm) | C18 (e.g., Hypersil BDS C18, 5 µm) | Mixed-Mode (e.g., Primesep 100) |
| Mobile Phase | Gradient elution with A: Phosphate (B84403) buffer (10 mM, pH 7.4) and B: Acetonitrile. Gradient: 0-10 min, 100% A; 10-25 min, linear gradient to 50% B.[2] | Gradient elution with A: Phosphate buffer and B: Water:Acetonitrile:Methanol (20:20:60 v/v/v).[3] | Gradient elution with A: Water, B: Acetonitrile, with Sulfuric Acid as a buffer. |
| Flow Rate | 1.0 mL/min (typical) | 1.7 mL/min[3] | 1.0 mL/min (typical) |
| Detection | UV at 225 nm[2] | UV detection (wavelength not specified) | UV at 200 nm[5] |
| Column Temp. | Room Temperature | 45°C[3] | Not specified |
| Linearity Range | 50-250 µg/mL for methionine[2] | Not specified | 0.3-30.0 µg/mL for impurities[6] |
| LOD/LOQ | Not specified for methionine | LOD: 0.004-1.258 µg/cm³, LOQ: 0.011-5.272 µg/cm³ for various amino acids.[4] | LOD: 0.06–0.30 μg/mL, LOQ: 0.30–0.75 μg/mL for impurities.[6] |
| Accuracy (% Rec) | 98.91 - 100.77 for various amino acids[2] | 93.3 - 109.4 for various amino acids[4] | 96.0 - 121.4% for impurities[6] |
| Precision (%RSD) | 0.28 - 1.92 for various amino acids[2] | < 4.14 (repeatability), < 4.57 (intermediate precision) for various amino acids.[4] | < 5% (intermediate precision)[6] |
Table 2: Chiral HPLC Methods for Enantiomeric Purity Analysis
| Parameter | Method 4 (Adapted from Methionine Enantiomer Separation)[7] | Method 5 (General Chiral Separation Approach)[8][9] |
| Column | Isopropylcarbamate cyclofructan 6 chiral stationary phase | Chirobiotic T, T2, or other macrocyclic glycopeptide-based CSPs |
| Mobile Phase | Methanol/Acetonitrile/Acetic acid/Triethylamine (75/25/0.3/0.2 v/v/v/v)[7] | Polar Organic, Polar Ionic, or Reversed-Phase modes. Mobile phase composition is highly dependent on the specific analyte and CSP. |
| Flow Rate | Not specified | Typically 0.5 - 1.0 mL/min |
| Detection | Low-wavelength UV, Polarimetric, or Circular Dichroism[7] | UV, MS, or Chiral Detectors |
| Column Temp. | Not specified | Often optimized to improve resolution. |
| Linearity Range | 50 to 500 μg/mL[7] | Method dependent |
| LOD | 11 μg/mL (UV, S/N = 3)[7] | Method dependent |
Experimental Protocols: A Starting Point for Method Development
The following are detailed experimental protocols adapted from the literature that can serve as a starting point for developing a validated HPLC method for this compound.
Protocol for RP-HPLC Method (Based on Method 1)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Shim-pack CLC-C18, 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM phosphate buffer and adjust the pH to 7.4.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-10 minutes: 100% Mobile Phase A.
-
10-25 minutes: Linearly increase Mobile Phase B to 50%.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the initial mobile phase (100% Mobile Phase A) to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity is determined by calculating the percentage of the main peak area relative to the total peak area.
Protocol for Chiral HPLC Method (Based on Method 4)
-
Instrumentation: An HPLC system equipped with a UV, polarimetric, or circular dichroism detector.
-
Column: A chiral stationary phase column, such as an isopropylcarbamate cyclofructan 6 column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol, Acetonitrile, Acetic Acid, and Triethylamine in the ratio of 75:25:0.3:0.2 (v/v/v/v).[7]
-
Chromatographic Conditions:
-
Mode: Isocratic elution.
-
Flow Rate: To be optimized (typically 0.5 - 1.0 mL/min).
-
Column Temperature: To be optimized for best resolution.
-
Detection: Low-wavelength UV (e.g., 210 nm).
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a suitable concentration.
-
Filter the solution through a 0.45 µm filter.
-
-
Analysis: Inject the sample and monitor the separation of the enantiomers. The enantiomeric purity is calculated based on the peak areas of the two enantiomers.
Visualizing the Workflow
A crucial aspect of analytical method development is the systematic workflow from initial setup to final validation. The following diagram illustrates this logical progression.
Caption: Workflow for HPLC Purity Method Development and Validation.
Conclusion
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 5. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Farnesyltransferase Inhibitors from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase (FTase) has emerged as a critical target in drug discovery, primarily for its role in the post-translational modification of Ras proteins, which are frequently mutated in human cancers.[1] The inhibition of FTase prevents the farnesylation of Ras, a crucial step for its membrane localization and subsequent activation of downstream oncogenic signaling pathways.[2][3] This guide provides a comparative analysis of farnesyltransferase inhibitors (FTIs) synthesized from different precursors, offering a comprehensive overview of their performance backed by experimental data.
Performance Comparison of FTase Inhibitors
The efficacy of FTase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for a selection of FTase inhibitors, categorized by their precursor or structural class. Lower IC50 values indicate higher potency.
| Inhibitor Class | Precursor/Origin | Inhibitor Name | FTase IC50 (nM) | Citation |
| Natural Product | Streptomyces sp. | Manumycin A | - | [1] |
| Natural Product | Paecilomyces sp. FO-3684 | Kurasoin B | 58,700 | [4] |
| Peptidomimetic | Synthetic (CAAX mimetic) | L-739,750 | 1.8 | [2] |
| Peptidomimetic | Synthetic (CAAX mimetic) | FTI-277 | - | [5] |
| Non-peptidomimetic | Synthetic | Tipifarnib (R115777) | 0.86 | [2] |
| Non-peptidomimetic | Synthetic | Lonafarnib (SCH66336) | 1.9 | [5] |
| FPP Mimetic | Synthetic | 8-anilinogeranyl pyrophosphate (AGPP) | - | [6] |
| Peptidomimetic | Synthetic (Biphenyl derivative) | (R)-4-[N-(3-mercapto-2-aminopropyl)]amino-3'-carboxybiphenyl | 50-150 | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources and are intended for comparative purposes. For detailed experimental conditions, please refer to the cited literature.
Key Signaling Pathway and Experimental Workflow
To understand the mechanism of action of FTase inhibitors and the methods used to evaluate their performance, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for an in vitro FTase inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A non-peptide mimetic of Ras-CAAX: selective inhibition of farnesyltransferase and Ras processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Farnesyltransferase Inhibition Assays
For researchers, scientists, and drug development professionals, the accurate validation of farnesyltransferase (FTase) inhibition is paramount for advancing cancer therapeutics and studying cellular signaling. This guide provides a comprehensive comparison of common assay methodologies, presenting supporting experimental data and detailed protocols to aid in the selection and execution of the most appropriate validation techniques.
Comparative Analysis of FTase Inhibitors
The potency of various farnesyltransferase inhibitors (FTIs) can be compared by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. It is also crucial to assess the selectivity of these inhibitors against closely related enzymes, such as Geranylgeranyltransferase I (GGTase-I), to minimize off-target effects.
| Inhibitor | FTase IC50 | GGTase-I IC50 | Selectivity (FTase vs. GGTase-I) |
| Tipifarnib | 0.86 nM | Variable effects reported | Selective for FTase |
| Lonafarnib | 1.9 nM | > 50 µM | > 26,000-fold |
| FTI-2153 | 1.4 nM | > 5.6 µM | > 3,000-fold |
Comparison of FTase Inhibition Assay Methodologies
The selection of an appropriate assay for measuring FTase inhibition depends on various factors, including the required throughput, sensitivity, cost, and safety considerations. The two primary methods employed are the radioactive Scintillation Proximity Assay (SPA) and non-radioactive fluorescence-based assays. Western blotting serves as a valuable secondary assay to confirm the inhibition of protein farnesylation in a cellular context.
| Feature | Scintillation Proximity Assay (SPA) | Fluorescence-Based Assay | Western Blotting |
| Principle | Measures the incorporation of a radiolabeled farnesyl group into a biotinylated peptide substrate. | Monitors the change in fluorescence of a dansylated peptide substrate upon farnesylation. | Detects the electrophoretic mobility shift of non-farnesylated proteins. |
| Throughput | High-throughput, suitable for screening large compound libraries. | High-throughput, readily adaptable for automated screening. | Lower throughput, more suitable for validation of hits. |
| Sensitivity | High | High | Moderate |
| Cost | Higher, due to radioactive materials and disposal. | Lower, no radioactive waste. | Moderate, dependent on antibody costs. |
| Safety | Requires handling of radioactive isotopes. | Non-radioactive, safer to perform. | Standard laboratory safety procedures. |
| Advantages | Highly sensitive and well-established. | Safer, lower cost, and "mix-and-read" format. | Provides direct evidence of target engagement in cells. |
| Disadvantages | Radioactive hazards and waste disposal. | Potential for interference from fluorescent compounds. | Semi-quantitative and lower throughput. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation of FTase inhibition.
Protocol 1: Radioactive FTase Inhibition Assay (Scintillation Proximity Assay)
This assay measures the transfer of a tritiated farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) to a biotinylated peptide substrate. The resulting radiolabeled peptide is captured by streptavidin-coated SPA beads, bringing the radioisotope in close proximity to the scintillant within the bead and generating a detectable light signal.
Materials:
-
Recombinant human FTase
-
[³H]Farnesyl pyrophosphate ([³H]FPP)
-
Biotinylated peptide substrate (e.g., Biotin-GCVLS)
-
FTase inhibitor (test compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Stop Solution: 50 mM EDTA in assay buffer
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (100% activity) and a known potent FTase inhibitor (0% activity).
-
Enzyme Addition: Prepare a working solution of FTase in Assay Buffer. Add 10 µL of the enzyme solution to each well.
-
Reaction Initiation: Prepare a substrate mix containing [³H]FPP and the biotinylated peptide in Assay Buffer. Add 10 µL of the substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Add 25 µL of Stop Solution to each well.
-
Bead Addition: Add 50 µL of a slurry of streptavidin-coated SPA beads to each well.
-
Signal Detection: Seal the plate and allow the beads to settle for at least 30 minutes. Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve.
Protocol 2: Fluorescence-Based FTase Inhibition Assay
This homogeneous assay relies on the change in fluorescence of a dansylated peptide substrate upon the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP). The increased hydrophobicity of the farnesylated peptide enhances the fluorescence of the dansyl group.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
FTase inhibitor (test compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
384-well black, flat-bottom microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include control wells with DMSO only (100% activity) and a known potent FTase inhibitor (0% activity).
-
Enzyme and Substrate Mix: Prepare a working reagent mix containing FTase, FPP, and the dansylated peptide substrate in Assay Buffer.
-
Reaction Initiation and Measurement: Add 25 µL of the working reagent mix to each well. Immediately start monitoring the fluorescence intensity kinetically over 60 minutes using a microplate reader with excitation at ~340 nm and emission at ~550 nm.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase of the kinetic read) for each well. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Western Blot for Farnesylation Inhibition of HDJ-2
This protocol confirms FTase inhibition within a cellular context by detecting the accumulation of the non-farnesylated form of the chaperone protein HDJ-2, a well-established biomarker for FTI activity.[1][2] Non-farnesylated HDJ-2 exhibits a slight upward mobility shift on an SDS-PAGE gel compared to its farnesylated counterpart.[2]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
FTase inhibitor (test compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody: anti-HDJ-2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the FTase inhibitor for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Analyze the bands corresponding to farnesylated and non-farnesylated HDJ-2. An increase in the intensity of the upper, non-farnesylated band with increasing inhibitor concentration confirms FTase inhibition.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
References
Revolutionizing Proteomics: A Comparative Guide to Sequencing Peptides with the Novel H-Met-OiPr Moiety
In the dynamic landscape of drug discovery and proteomics, the identification and sequencing of novel post-translational modifications (PTMs) are paramount to understanding protein function and developing targeted therapeutics. A new frontier in this area is the analysis of peptides containing the synthetic amino acid H-Met-OiPr (isopropoxy methionine). This guide provides a comprehensive comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for sequencing peptides bearing this unique moiety, offering researchers and drug development professionals a roadmap to navigating this analytical challenge.
Understanding the Challenge: The H-Met-OiPr Moiety
The H-Met-OiPr modification introduces an isopropoxy group to the sulfur atom of methionine. This alteration presents a unique challenge for traditional peptide sequencing workflows due to its potential to influence peptide fragmentation in the mass spectrometer. The stability and fragmentation pattern of this moiety under different dissociation techniques are critical factors in achieving accurate sequence determination.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation technique in MS/MS is a critical determinant of success in sequencing modified peptides. The most common methods—Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD)—each offer distinct advantages and disadvantages for analyzing peptides with the H-Met-OiPr moiety.
Collision-Induced Dissociation (CID): As the most widely used fragmentation method, CID is effective for sequencing unmodified peptides. However, its utility for labile PTMs can be limited. In the case of H-Met-OiPr, the energy imparted during CID could potentially lead to the neutral loss of the isopropoxy group, complicating spectral interpretation and potentially masking the modification site.
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while often preserving labile PTMs. This characteristic makes ETD a promising candidate for sequencing H-Met-OiPr-containing peptides, as it is expected to generate c- and z-type fragment ions that retain the modification, thereby facilitating its localization.
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that provides high-resolution fragment ion spectra. While it can be more energetic than traditional CID, the high mass accuracy of the resulting fragment ions can aid in distinguishing between different fragmentation pathways and identifying the modified residue.
A summary of the expected performance of these techniques is presented in Table 1.
| Fragmentation Technique | Expected Sequence Coverage | Confidence in PTM Localization | Key Fragment Ions | Predicted Advantages for H-Met-OiPr | Predicted Disadvantages for H-Met-OiPr |
| CID | Moderate | Low to Moderate | b- and y-ions, potential neutral loss of OiPr | Widely available, good for backbone fragmentation | Potential for labile modification loss, ambiguous localization |
| ETD | High | High | c- and z-ions with intact PTM | Preservation of the H-Met-OiPr moiety | Lower fragmentation efficiency for smaller, low-charge peptides |
| HCD | High | Moderate to High | High-resolution b- and y-ions | High mass accuracy aids in fragment identification | Potential for some modification loss, though less than CID |
Table 1. Predicted performance comparison of different fragmentation techniques for sequencing peptides containing the H-Met-OiPr moiety.
Experimental Workflow for H-Met-OiPr Peptide Sequencing
A robust experimental workflow is essential for the successful sequencing of peptides containing the novel H-Met-OiPr moiety. The following diagram outlines a recommended approach, from sample preparation to data analysis.
Figure 1. Proposed experimental workflow for LC-MS/MS sequencing of peptides containing the H-Met-OiPr moiety.
Detailed Experimental Protocols
1. Solid-Phase Peptide Synthesis of a Standard H-Met-OiPr Peptide:
A standard peptide containing the H-Met-OiPr moiety should be synthesized to optimize and validate the LC-MS/MS methodology.
-
Resin: Rink Amide MBHA resin.
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Met(O)-OH.
-
Synthesis of Fmoc-Met(OiPr)-OH: The isopropoxy modification can be introduced by alkylating the sulfur of Fmoc-Met-OH with isopropyl iodide in the presence of a mild base.
-
Coupling: HBTU/HOBt or HATU activation.
-
Deprotection: 20% piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Reagent K (TFA/phenol/water/thioanisole/EDT).
-
Purification: Reversed-phase HPLC.
2. LC-MS/MS Analysis:
-
LC System: A nano-flow HPLC system.
-
Column: C18 reversed-phase column.
-
Gradient: Acetonitrile/water gradient with 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of CID, ETD, and HCD fragmentation (e.g., an Orbitrap Tribrid mass spectrometer).
-
Data Acquisition: A data-dependent acquisition method selecting the top N most intense precursor ions for fragmentation by each of the three methods (CID, ETD, HCD) in separate runs or using a decision-tree approach.
Predicted Fragmentation Pathway of H-Met-OiPr
Understanding the fragmentation of the H-Met-OiPr side chain is crucial for accurate spectral interpretation. The following diagram illustrates the predicted fragmentation pathways under CID/HCD and ETD.
Figure 2. Predicted fragmentation pathways of the H-Met-OiPr moiety under different MS/MS techniques.
Data Interpretation and Validation
Successful identification of H-Met-OiPr-containing peptides requires careful data analysis.
-
Database Searching: A custom modification entry for H-Met-OiPr (+C3H6O on Methionine) must be added to the search parameters in proteomics software (e.g., Mascot, SEQUEST, MaxQuant).
-
Spectral Validation: Manual inspection of the MS/MS spectra is crucial to confirm the presence of fragment ions consistent with the H-Met-OiPr modification. For CID/HCD, look for the characteristic neutral loss. For ETD, confirm the presence of c- and z-ions containing the intact modification.
Conclusion and Recommendations
The sequencing of peptides containing the novel H-Met-OiPr moiety is an achievable, albeit challenging, task. Based on established principles of mass spectrometry, a multi-faceted approach utilizing different fragmentation techniques is recommended.
-
Initial Screening: Begin with a combination of CID and HCD to obtain backbone sequence information and observe potential neutral losses indicative of the modification.
-
Definitive Localization: Employ ETD to preserve the labile H-Met-OiPr group and confidently localize it to a specific methionine residue. The complementary data from c- and z-type ions will provide high confidence in the sequence assignment.
By leveraging the strengths of multiple fragmentation methods and following a systematic experimental workflow, researchers can confidently sequence peptides containing the H-Met-OiPr moiety, paving the way for a deeper understanding of its role in biological systems and its potential in therapeutic development.
A Comparative Purity Analysis of Commercial H-Met-OiPr Hydrochloride Batches for Researchers in Drug Development
For researchers and scientists engaged in drug development, particularly in the synthesis of farnesyltransferase inhibitors for cancer research, the purity of starting materials is of paramount importance.[1] H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is a key building block in the synthesis of these targeted therapies.[1] Inconsistent purity profiles among commercial batches can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic.
This guide provides a comparative analysis of the purity of three representative commercial batches of this compound. The data presented herein is based on established analytical methodologies to provide drug development professionals with a framework for assessing the quality of this critical raw material.
Comparison of Purity and Impurity Profiles
The purity of three distinct commercial batches of this compound was assessed using High-Performance Liquid Chromatography (HPLC). The primary impurities monitored were Methionine, a potential starting material carryover, and Methionine Sulfoxide, an oxidation product that can form during synthesis or storage.
| Parameter | Batch A | Batch B | Batch C | Alternative Product (Supplier D) |
| Purity (by HPLC, % Area) | 99.2% | 98.5% | 99.8% | 97.5% |
| Methionine (% Area) | 0.3% | 0.8% | 0.1% | 1.2% |
| Methionine Sulfoxide (% Area) | 0.4% | 0.6% | 0.05% | 1.0% |
| Other Impurities (% Area) | 0.1% | 0.1% | 0.05% | 0.3% |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid | Off-white powder |
| Solubility (in Water) | Freely soluble | Freely soluble | Freely soluble | Soluble |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary between lots and suppliers.
Experimental Protocols
A detailed experimental protocol for the determination of purity and impurity profiles of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is provided below.
Purity Determination by RP-HPLC
Objective: To determine the purity of this compound and quantify related impurities.
Materials:
-
This compound standard and samples
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Mobile Phase A to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (Mobile Phase A) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solutions.
-
Calculate the percentage purity and impurity levels based on the peak areas in the chromatogram.
Visualizing the Role of this compound in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of farnesyltransferase inhibitors. These inhibitors are designed to disrupt the Ras signaling pathway, which is frequently dysregulated in various cancers. The diagram below illustrates the experimental workflow for synthesizing a farnesyltransferase inhibitor and its subsequent application in studying the Ras signaling pathway.
Caption: Synthesis and application of a farnesyltransferase inhibitor.
References
Benchmarking Novel Farnesyltransferase Inhibitors Against Established Standards: A Comparative Guide
This guide provides a comprehensive comparison of new and established farnesyltransferase (FTase) inhibitors for researchers, scientists, and drug development professionals. Farnesyltransferase inhibitors (FTIs) are a class of targeted therapies that disrupt the post-translational modification of key signaling proteins, most notably Ras, which is implicated in numerous human cancers.[1][2] By preventing the farnesylation of the Ras protein, FTIs inhibit its localization to the cell membrane, a critical step for its activation and downstream signaling functions.[3][4] This guide presents key performance data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Comparative Performance of FTase Inhibitors
The following table summarizes the biochemical potency and cellular activity of several well-characterized FTase inhibitors, providing a benchmark for the evaluation of new compounds. These inhibitors have been selected based on their extensive investigation in preclinical studies and clinical trials.[5][6]
| Inhibitor | Target | IC50 Value | Cell Line (Example) | Notes |
| Lonafarnib (SCH66336) | Farnesyltransferase (FTase) | 1.9 nM | Various | A potent and specific inhibitor of FTase, it was one of the first to enter clinical development.[7][8] It has shown moderate effects in Phase II-III trials.[2] |
| Tipifarnib (R115777) | Farnesyltransferase (FTase) | 7.9 nM | Various | An orally active FTase inhibitor where myelotoxicity and neurotoxicity were identified as dose-limiting toxicities in clinical studies.[2][8] |
| (Rac)-CP-609754 | Farnesyltransferase (FTase) | H-Ras: 0.57 ng/mL K-Ras: 46 ng/mL | Not Specified | An early-generation, reversible quinolinone derivative that is competitive with the protein substrate.[7] |
| FTI-277 | Farnesyltransferase (FTase) | IC50 of 500 pM (in vitro) | Various | A highly potent RasCAAX peptidomimetic that antagonizes both H- and K-Ras oncogenic signaling.[4] |
| Manumycin A | Farnesyltransferase (FTase) | Not Specified | Not Specified | A naturally occurring antibiotic isolated from Streptomyces that acts as a selective and potent inhibitor of Ras farnesyltransferase.[4][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of novel FTase inhibitors. Below are standard protocols for key in vitro and in vivo assays.
In Vitro FTase Enzymatic Assay (Fluorescence Polarization)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the FTase enzyme.
-
Objective : To quantify the concentration of an inhibitor required to reduce the enzymatic activity of farnesyltransferase by 50%.[2]
-
Principle : The assay measures the transfer of a fluorescently labeled farnesyl pyrophosphate (FPP) substrate to a biotinylated Ras peptide by recombinant human farnesyltransferase. The extent of farnesylation is detected via fluorescence polarization.[2]
-
Methodology :
-
Recombinant human farnesyltransferase is incubated with the fluorescently labeled FPP substrate and a biotinylated Ras peptide in an appropriate assay buffer.[2]
-
A dilution series of the test inhibitor (and a known standard inhibitor as a positive control) is added to the reaction mixture.
-
The reaction is incubated to allow for enzymatic activity.
-
The fluorescence polarization is measured using a suitable plate reader. An increase in polarization indicates the farnesylation of the peptide.
-
IC50 values are determined by plotting the dose-response data and fitting it to a four-parameter logistic equation.[2]
-
Cell-Based Proliferation Assay
This assay evaluates the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Objective : To assess the impact of the inhibitor on the proliferation of cancer cells.[2]
-
Principle : Cell viability is measured after a set incubation period with the inhibitor using a colorimetric or fluorometric method (e.g., MTT or resazurin).
-
Methodology :
-
Human cancer cell lines (e.g., HCT116, A549, BxPC-3) are seeded in 96-well plates and allowed to adhere for 24 hours.[2][10]
-
Cells are then treated with a range of concentrations of the test inhibitor.
-
Following a 72-hour incubation period, a viability reagent (like MTT or resazurin) is added to each well.[2]
-
The absorbance or fluorescence is measured to quantify the number of viable cells.
-
The results are used to calculate the concentration of the inhibitor that reduces cell proliferation by 50% (GI50).
-
In Vivo Subcutaneous Xenograft Model
This protocol establishes a tumor model in immunodeficient mice to evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Objective : To determine the efficacy of the test inhibitor in reducing tumor growth in an in vivo model.[2]
-
Methodology :
-
Cell Preparation : The selected cancer cell line is cultured, harvested, and resuspended in a sterile solution like PBS or Matrigel.[11]
-
Tumor Implantation : The cell suspension is subcutaneously injected into the flank of immunodeficient mice.[11]
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into a vehicle control group and one or more treatment groups.[11]
-
Drug Administration : The test inhibitor is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at a predetermined dose and schedule.[2][11]
-
Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.[2]
-
Efficacy Assessment : The anti-tumor efficacy is determined by comparing the tumor growth rate in the treated groups against the control group.[2]
-
Visualizing Mechanisms and Workflows
FTase Signaling Pathway and Point of Inhibition
Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins.[12] This modification, known as farnesylation, involves the attachment of a farnesyl group to the C-terminus of Ras.[4] This is the first and most critical step for tethering Ras to the inner surface of the cell membrane, which is a prerequisite for its role in signal transduction pathways that regulate cell proliferation and survival.[6][7] FTase inhibitors block this essential step.
Caption: Ras signaling pathway and the mechanism of FTase inhibitors.
Experimental Workflow for FTase Inhibitor Evaluation
The development and validation of new FTase inhibitors follow a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models. This ensures a thorough characterization of a compound's potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for evaluating FTase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FPTase - Creative Enzymes [creative-enzymes.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling H-Met-OiPr Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of H-Met-OiPr hydrochloride, offering procedural, step-by-step guidance to foster a secure research environment.
This compound is a methionine derivative utilized in cancer research.[1] As with any research chemical, understanding its properties and adhering to strict safety protocols is crucial for protecting personnel and maintaining the integrity of experimental work. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and a clear plan for disposal.
Essential Safety Information at a Glance
A comprehensive understanding of the chemical's properties is the first line of defense. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 85391-05-5 | [1][2][3][4] |
| Molecular Formula | C8H18ClNO2S | [1][3][4] |
| Molecular Weight | 227.75 g/mol | [1][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [1] |
| Storage | Inert atmosphere, room temperature | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation. The following PPE should be worn at all times:
-
Eye and Face Protection: Chemical safety goggles with side shields are required.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this substance, offering good resistance to a range of chemicals.[6][7][8][9][10] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[7]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from potential contamination.
-
Protective Clothing: For larger quantities or when there is a significant risk of exposure, a complete suit protecting against chemicals may be necessary.[11]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[5] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator is recommended. For nuisance exposures to dust, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[11][12]
Operational Plan: From Receipt to Disposal
A structured workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the key stages.
Step-by-Step Handling Procedures:
-
Receiving: Upon receipt, carefully inspect the packaging for any signs of damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[13] The container should be kept tightly closed.
-
Preparation: Before handling, ensure that a chemical spill kit is readily available.
-
Donning PPE: Put on all required personal protective equipment as outlined in the section above.
-
Handling: Conduct all manipulations of the solid compound, such as weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.[5] Use appropriate tools like spatulas and weighing paper to avoid direct contact.
-
Experimentation: Carry out your experimental protocol, adhering to good laboratory practices.
-
Decontamination: After use, decontaminate the work area by wiping down surfaces with a suitable solvent.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of gloves and any other disposable PPE in the appropriate waste stream.
Spill and Disposal Plan: Managing the Unexpected and the Inevitable
Chemical Spill Cleanup:
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For small, manageable spills of the solid, proceed with cleanup. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) office.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the full recommended PPE, including respiratory protection if there is a risk of airborne dust.
-
Contain and Clean:
-
For a solid spill , gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[3]
-
Carefully sweep the material into a designated chemical waste container.[3] Avoid creating dust.
-
Wipe the spill area with a wet paper towel or cloth, and place the cleaning materials into the waste container.[3]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Seal and label the waste container and dispose of it as hazardous waste according to your institution's procedures.
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation:
-
Collect all solid waste, including unused chemical and contaminated materials (e.g., gloves, weighing paper, paper towels from cleanup), in a clearly labeled, sealed container for solid chemical waste.
-
Collect any liquid waste generated during experimentation in a separate, appropriately labeled container for liquid chemical waste.
-
-
Labeling: All waste containers must be accurately labeled with the chemical name and any associated hazards.
-
Disposal:
-
This compound is classified as harmful if swallowed.[2][14] As such, it should be treated as chemical waste.
-
Consult your institution's EHS office for specific guidance on the disposal of this chemical.[1][2] Do not dispose of it in the regular trash or down the drain.[1][2]
-
Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[15]
-
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. nmsafety.com [nmsafety.com]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 11. westlab.com [westlab.com]
- 12. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
